Tsugaric acid A
Description
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Properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[(10S,13S,14S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22?,23?,26?,27?,30-,31+,32-/m1/s1 |
InChI Key |
FIWGZIBLJWZUEA-VOKVCYHDSA-N |
Isomeric SMILES |
CC(=CCCC(C1CC[C@]2([C@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tsugaric Acid A: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsugaric acid A, a lanostane-type triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications.[1] Isolated primarily from the fruiting bodies of medicinally important fungi of the Ganoderma genus, this natural product exhibits promising biological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological effects and associated signaling pathways.
Physicochemical Properties
This compound is a solid, white to off-white compound with the molecular formula C₃₂H₅₀O₄.[1][2] Its molecular structure features a complex tetracyclic lanostane (B1242432) core with an acetyl group and a carboxylic acid-containing side chain. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₀O₄ | [1] |
| Molecular Weight | 498.7 g/mol | |
| IUPAC Name | 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |
| CAS Number | 174391-64-1 | |
| Appearance | Solid | |
| Melting Point | 181 - 182 °C | |
| Solubility | Soluble in 1 M NaOH (50 mg/ml) with heat and sonication. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting a multitude of signals corresponding to the numerous protons in its structure. Key expected signals include those for the methyl groups on the lanostane skeleton, the acetyl group, and protons on the unsaturated side chain.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for all 32 carbon atoms. Characteristic signals would include those for the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons in the side chain, and the numerous aliphatic carbons of the tetracyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
A broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.
-
C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a suitable technique. The mass spectrum would show a prominent ion corresponding to the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and characteristic cleavages of the triterpenoid skeleton.
Experimental Protocols
The isolation and purification of this compound from its natural source, primarily Ganoderma lucidum, is a multi-step process. The following is a generalized protocol based on established methods for triterpenoid extraction from this fungus.
Extraction of Total Triterpenoids
This workflow outlines the initial extraction of a crude triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.
Purification of this compound
The triterpenoid-enriched fraction requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
Biological Activity and Signaling Pathways
This compound has been reported to possess several biological activities, primarily as an antioxidant and a photoprotective agent.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. While the precise molecular mechanism is not fully elucidated, it is hypothesized that the triterpenoid structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Photoprotective Effects
Studies have suggested that this compound can protect against UV-induced skin damage. The proposed mechanism involves the modulation of cellular signaling pathways that are activated in response to UV radiation.
Further research is necessary to fully delineate the specific signaling cascades modulated by this compound. The MAPK and NF-κB pathways, which are central to inflammatory and stress responses, are likely targets for its biological effects.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and photoprotective properties. This guide has summarized its key physicochemical characteristics and provided a framework for its isolation and purification. While the precise molecular mechanisms underlying its biological activities are still under investigation, the modulation of stress-activated signaling pathways appears to be a key aspect. Further in-depth studies, including detailed spectroscopic analysis and comprehensive biological assays, are warranted to fully unlock the therapeutic potential of this compound for drug development.
References
Unveiling Tsugaric Acid A: A Technical Guide to its Discovery and Isolation from Ganoderma Species
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Tsugaric acid A, a lanostane-type triterpenoid (B12794562) identified from Ganoderma species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry, pharmacology, and drug development who are interested in the bioactive compounds derived from medicinal mushrooms.
Introduction
Ganoderma, a genus of polypore fungi, has been a cornerstone of traditional medicine in Asia for centuries. These fungi are renowned for their rich chemical diversity, particularly their production of a vast array of triterpenoids, which are major contributors to their therapeutic properties. While much of the research has focused on ganoderic and lucidenic acids, a growing number of other bioactive triterpenoids, including this compound, have been isolated and characterized. This compound, with its lanostane (B1242432) skeleton, represents a significant area of interest for its potential pharmacological activities.
Discovery of this compound in Ganoderma tsugae
This compound, systematically named 3α-acetoxy-5α-lanosta-8,24-dien-21-oic acid, was first reported as a naturally occurring compound isolated from the fruiting bodies of Ganoderma tsugae. This discovery expanded the known repertoire of triterpenoids from this particular Ganoderma species, highlighting the chemical diversity within the genus.
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Ganoderma species involve a multi-step process that leverages the compound's physicochemical properties. The general workflow is applicable to the isolation of various triterpenoids from fungal matrices.
Extraction
The initial step involves the extraction of crude triterpenoids from the dried and powdered fruiting bodies of Ganoderma.
Protocol:
-
Solvent Extraction: The powdered fungal material is typically extracted with a polar solvent such as 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) for several hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification
The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic separations to isolate this compound.
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and acetone (B3395972) or a similar system. This step serves to separate compounds based on their polarity, yielding fractions enriched in triterpenoids.
-
Reversed-Phase Column Chromatography: Fractions containing the compounds of interest are further purified on a reversed-phase C18 column using a water/methanol gradient. This separates the triterpenoids based on their hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative or semi-preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of an acetonitrile (B52724) and aqueous acetic acid gradient. The elution is monitored by a UV detector, typically at 252 nm.
-
Crystallization: The purified fractions of this compound can be crystallized from a suitable solvent to obtain a highly pure compound.
Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques to determine its chemical structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are crucial for elucidating the carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule.
Quantitative Analysis
The quantification of this compound in Ganoderma extracts is essential for standardization and quality control.
Table 1: HPLC Parameters for Quantitative Analysis of Triterpenoids in Ganoderma
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and 0.1% aqueous acetic acid (gradient elution) |
| Flow Rate | Typically 0.6 - 1.0 mL/min |
| Detection Wavelength | 254 nm or 252 nm |
| Column Temperature | 30°C |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the discovery and isolation of this compound.
Caption: Workflow for the discovery and isolation of this compound.
Caption: Detailed workflow for the isolation and purification of this compound.
Conclusion
The discovery and isolation of this compound from Ganoderma tsugae contribute to the growing understanding of the chemical diversity of medicinal mushrooms. The methodologies outlined in this guide provide a framework for the extraction, purification, and characterization of this and other related triterpenoids. Further research into the biological activities of this compound is warranted to explore its full therapeutic potential.
Unveiling Novel Sources of Tsugaric Acid A: A Technical Guide for Researchers
For Immediate Release
This technical guide explores the natural sourcing of Tsugaric acid A, a lanostane-type triterpenoid (B12794562) of significant interest to the pharmaceutical and scientific communities, beyond its known origins in Ganoderma and Boswellia. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of potential alternative sources, detailed experimental protocols for isolation and analysis, and insights into its biosynthetic pathways.
Introduction: Expanding the Horizon for this compound Sourcing
This compound is a highly oxygenated lanostane-type triterpenoid that has garnered attention for its potential therapeutic properties. To date, the primary documented natural sources of this compound are species within the fungal genus Ganoderma and the plant genus Boswellia.[1] However, the exploration of other biological sources is crucial for ensuring a sustainable and diverse supply for research and development.
This guide focuses on promising, yet currently unconfirmed, fungal genera—Fomes and Fomitopsis—as potential new sources of this compound. These genera are known to produce a rich diversity of structurally related lanostane (B1242432) triterpenoids, making them prime candidates for the discovery of this compound.[2][3][4][5][6]
Potential Fungal Sources: Fomes and Fomitopsis
The genera Fomes and Fomitopsis are well-documented producers of a vast array of lanostane-type triterpenoids. While the presence of this compound has not been explicitly confirmed in these fungi to date, the chemical similarity of their known constituents to this compound suggests a high probability of its occurrence.
Quantitative Data on Lanostane Triterpenoids in Fomes and Fomitopsis
The following table summarizes the quantitative analysis of various lanostane triterpenoids isolated from species of Fomes and Fomitopsis. This data highlights the metabolic capacity of these fungi to synthesize complex lanostanoids and underscores their potential as sources of this compound.
| Fungal Species | Compound Class | Representative Compounds | Reported Yield/Concentration | Reference |
| Fomes officinalis | Lanostane Triterpenoids | Fomefficinic acids A-E | Not specified in abstracts | [7][8] |
| Officimalonic acids I-O | 10.6 mg of compound 1 from 172.7 mg of a fraction | [4][9][10] | ||
| Fomitopsis pinicola | Lanostane Triterpenoids | Pinicolic acid A, Fomitopinic acids | Not specified in abstracts | [2][5] |
| Nor-pinicolic acids A-F | Not specified in abstracts | [2] | ||
| C30 and C31 Lanostane Triterpenoids | 13 new and 22 known compounds | Not specified in abstracts | [2][6] |
Note: The yields are highly dependent on the extraction and purification methods employed. The data presented serves as an indication of the presence and relative abundance of these compounds.
Experimental Protocols: A Roadmap to Isolation and Identification
The following protocols provide a generalized yet detailed methodology for the extraction, isolation, and identification of this compound and other lanostane-type triterpenoids from fungal matrices.
Extraction of Lanostane Triterpenoids
-
Sample Preparation: Air-dry the fruiting bodies of the fungus at room temperature and grind them into a fine powder.
-
Solvent Extraction:
-
Perform an exhaustive extraction of the powdered fungal material with a suitable organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, such as chloroform (B151607) followed by methanol (B129727) (CHCl3:MeOH 1:1 v/v).[11]
-
Alternatively, a direct extraction with 95% ethanol (B145695) under reflux can be employed.
-
The extraction is typically carried out at room temperature with agitation or under reflux for several hours and repeated multiple times to ensure complete extraction.[11]
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[11]
-
Column Chromatography:
-
Subject the ethyl acetate fraction to open column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, to separate the compounds into fractions of decreasing polarity.
-
-
Further Purification:
-
Further purify the fractions containing the compounds of interest using techniques such as Sephadex LH-20 column chromatography.[11]
-
Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification of the isolated compounds. A reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water is commonly used.[4][12]
-
Structural Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra to elucidate the chemical structure of the compounds.
-
Compare the obtained spectral data with published data for known compounds, including this compound, for definitive identification.
-
Visualizing the Path: Biosynthesis and Experimental Workflow
Biosynthesis of Lanostane-Type Triterpenoids
The biosynthesis of lanostane-type triterpenoids in fungi begins with the cyclization of squalene (B77637) to form the precursor lanosterol.[7][13][14] A series of enzymatic modifications, including oxidation, reduction, and methylation, then lead to the vast diversity of lanostane derivatives observed in nature.[15][16]
Caption: Biosynthetic pathway of lanostane-type triterpenoids in fungi.
Experimental Workflow for Isolation and Identification
The following diagram illustrates a typical workflow for the isolation and identification of lanostane-type triterpenoids from fungal sources.
Caption: General experimental workflow for isolating lanostane triterpenoids.
Conclusion
While Ganoderma and Boswellia remain the only confirmed sources of this compound, the fungal genera Fomes and Fomitopsis present a promising frontier for the discovery of new sources. Their demonstrated capacity to produce a wide array of structurally similar lanostane triterpenoids warrants further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically screen these and other potential sources, thereby expanding our understanding and access to this valuable natural product.
References
- 1. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from the fruiting bodies of Fomitopsis pinicola and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lanostane Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanostane triterpenoids and triterpene glycosides from the fruit body of Fomitopsis pinicola and their inhibitory activity against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. New lanostane-type triterpenes from Fomes officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lanostane Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Genesis of Tsugaric Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tsugaric acid A, a C32 lanostane-type triterpenoid (B12794562) originating from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential pharmacological activities. Understanding its biological origin is paramount for harnessing its therapeutic potential and for the development of biotechnological production platforms. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways of this compound. While the precise enzymatic steps and genetic architecture governing the formation of this compound are yet to be fully elucidated, this document synthesizes the current understanding of triterpenoid biosynthesis in Ganoderma lucidum to propose a likely pathway. Detailed experimental protocols for the investigation of such pathways are also provided to facilitate further research in this area.
Introduction to this compound
This compound is a secondary metabolite identified in the fungus Ganoderma lucidum.[1] It belongs to the triterpenoid class of compounds, which are known for their diverse and significant biological activities. The chemical formula of this compound is C32H50O4.[1] Its structure is based on a lanostane (B1242432) skeleton, a tetracyclic triterpene, which is a common scaffold for many bioactive compounds in Ganoderma species.
The General Triterpenoid Biosynthetic Pathway in Ganoderma lucidum
The biosynthesis of all triterpenoids in Ganoderma lucidum, including this compound, commences with the mevalonate (B85504) (MVA) pathway. This fundamental metabolic pathway synthesizes the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The key stages of the MVA pathway leading to the lanosterol (B1674476) backbone are summarized below:
-
Formation of HMG-CoA: Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Synthesis of Mevalonate: HMG-CoA reductase, a rate-limiting enzyme, catalyzes the conversion of HMG-CoA to mevalonate.
-
Formation of IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP.
-
Synthesis of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase to produce squalene.
-
Lanosterol Formation: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form the foundational triterpenoid precursor, lanosterol.
The immense diversity of triterpenoids in Ganoderma lucidum arises from the subsequent modifications of the lanosterol skeleton. These modifications are primarily catalyzed by a variety of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), as well as reductases, and transferases.
References
In-depth Technical Guide on the Preliminary Bioactivity Screening of Tsugaric Acid A
Notice: Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the preliminary bioactivity screening, experimental protocols, or signaling pathways associated with a compound named "Tsugaric acid A" or the broader term "Tsugaric acid."
Extensive searches were conducted to locate any studies detailing the biological effects of this compound. Unfortunately, these searches did not yield any relevant data on its bioactivity, such as IC50 values, inhibitory percentages, or other quantitative metrics. Consequently, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental methodologies, or visualizations of signaling pathways.
The absence of information suggests that "this compound" may be a novel or proprietary compound that has not yet been described in published research. It is also possible that the name is misspelled or refers to a compound known by a different designation.
We recommend verifying the name and chemical identity of the compound. If "this compound" is a newly discovered or internally developed molecule, the requested information would likely reside in internal research and development documentation.
For researchers, scientists, and drug development professionals interested in the bioactivity of novel compounds, the typical preliminary screening process would involve a series of in vitro and/or in vivo assays relevant to the compound's structural class or therapeutic target. A general workflow for such a screening is outlined below.
General Experimental Workflow for Preliminary Bioactivity Screening
Here is a generalized workflow that researchers might follow for the initial bioactivity screening of a novel compound.
In-Depth Technical Guide to Tsugaric Acid A: Properties, Anti-inflammatory Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tsugaric acid A, a natural triterpenoid, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the experimental methodologies used to elucidate its mechanism of action. Quantitative data from key studies are presented in a structured format for clarity. Detailed experimental protocols for assessing its anti-inflammatory effects and a visualization of the implicated signaling pathway are included to facilitate further research and development.
Chemical Identity
This compound is a lanostane-type triterpenoid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citation |
| CAS Number | 174391-64-1 | [1][2] |
| Molecular Formula | C₃₂H₅₀O₄ | [1][2][3] |
| Molecular Weight | 498.75 g/mol | |
| IUPAC Name | 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |
| Synonyms | 3-α-acetyloxylanosta-8,24-dien-21-oic acid |
Biological Activity: Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity by modulating key inflammatory mediators and signaling pathways. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation research, this compound has been shown to significantly reduce the production of pro-inflammatory molecules.
Table 2.1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of this compound | % Inhibition / Reduction | p-value | Citation |
| Nitric Oxide (NO) Production | 10 µM | 78% | < 0.001 | |
| Tumor Necrosis Factor-α (TNF-α) Secretion | 10 µM | 64% | < 0.01 | |
| Cyclooxygenase-2 (COX-2) Expression | 10 µM | 53% | < 0.05 |
Furthermore, this compound has been observed to inhibit superoxide (B77818) anion formation in fMLP/CB-stimulated rat neutrophils.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), TNF-α, and COX-2. This compound exerts its inhibitory effect by preventing the phosphorylation of IκBα (inhibitor of kappa B alpha). This action blocks the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory activity of this compound in a macrophage cell line is depicted below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay, 24-well for ELISA, 6-well for Western blot) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent: A solution containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.
-
Sodium Nitrite Standard: A series of known concentrations of sodium nitrite to generate a standard curve.
-
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
TNF-α Secretion Assay (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture supernatant.
-
Procedure (using a commercial ELISA kit):
-
Follow the manufacturer's instructions for the specific human or murine TNF-α ELISA kit.
-
Typically, this involves adding the cell culture supernatants to wells pre-coated with a TNF-α capture antibody.
-
Incubate to allow TNF-α to bind to the antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate and wash again.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantify the TNF-α concentration by comparing the absorbance to a standard curve of recombinant TNF-α.
-
COX-2 and NF-κB Pathway Protein Expression (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (COX-2, phosphorylated IκBα, and nuclear NF-κB p65) in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For nuclear protein analysis, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, phospho-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a promising natural compound with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on in vivo efficacy, safety profiling, and pharmacokinetic analysis to advance the development of this compound as a potential anti-inflammatory agent.
References
Methodological & Application
Total Synthesis of Tsugaric Acid A: A Review of Current Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsugaric acid A, a lanostane-type triterpenoid (B12794562), has garnered interest within the scientific community. Its chemical structure, identified as 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid, presents a complex and challenging target for synthetic chemists. This document provides a comprehensive overview of the current landscape of synthetic efforts towards this compound. It is important to note at the outset that, to date, a completed total synthesis of this compound has not been reported in peer-reviewed literature. This application note will therefore focus on the known information regarding its isolation, characterization, and general synthetic strategies applicable to the lanostane (B1242432) triterpenoid family, to which this compound belongs.
Isolation and Characterization of this compound
This compound is a naturally occurring compound that has been isolated from various fungal species, including those of the Ganoderma genus. Its structure was elucidated through spectroscopic methods, and its molecular formula is C₃₂H₅₀O₄.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₅₀O₄ |
| Molecular Weight | 498.7 g/mol |
| IUPAC Name | 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid |
| Synonym | 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid |
Current Status of Synthetic Efforts: No Reported Total Synthesis
A thorough review of the scientific literature reveals that there are currently no published total synthesis routes for this compound. The complexity of the lanostane skeleton, with its numerous stereocenters and functional groups, presents a significant synthetic challenge.
General Retrosynthetic Analysis for Lanostane Triterpenoids
While a specific synthesis for this compound is not available, general strategies for the synthesis of the lanostane core are well-established. Any future total synthesis of this compound would likely rely on these foundational methods. A plausible retrosynthetic approach would involve the disconnection of the side chain and the simplification of the tetracyclic core.
Caption: A generalized retrosynthetic analysis for this compound.
Key Synthetic Challenges and Potential Strategies
The synthesis of this compound would need to address several key challenges:
-
Construction of the Tetracyclic Core: The lanostane skeleton, characterized by a specific stereochemical arrangement of its four rings, is a primary hurdle. Strategies such as polyene cyclizations, initiated by acid catalysis, have been successfully employed for the synthesis of similar triterpenoid cores.
-
Stereocontrol: The molecule contains multiple stereocenters that must be set with high precision. Asymmetric catalysis and the use of chiral pool starting materials would be crucial.
-
Installation of the Side Chain: The C-17 side chain, with its carboxylic acid functionality and double bond, would likely be introduced late in the synthesis, possibly through a coupling reaction with a suitably functionalized tetracyclic intermediate.
-
Oxidation and Functional Group Manipulations: The introduction of the C-3 acetate (B1210297) and other functional groups would require selective and high-yielding oxidation and functional group interconversion steps.
Experimental Protocols for Key Reactions in Lanostane Synthesis (Hypothetical)
While no specific protocols for this compound exist, the following are representative, generalized procedures for key transformations that would be relevant to its synthesis, based on established methodologies for related compounds.
Protocol 1: Cationic Polyene Cyclization to Form the Lanostane Core (Illustrative)
-
Substrate Preparation: An acyclic polyene precursor, designed to fold into the desired tetracyclic structure, is synthesized through standard organic chemistry methods. The precursor would typically contain strategically placed functional groups to initiate and terminate the cyclization cascade.
-
Cyclization Reaction:
-
The polyene precursor is dissolved in a dry, non-polar solvent (e.g., dichloromethane (B109758) or nitromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically between -78 °C and 0 °C) to control the reaction's selectivity.
-
A Lewis acid or a protic acid (e.g., tin(IV) chloride, boron trifluoride etherate, or trifluoroacetic acid) is added dropwise to initiate the cyclization.
-
The reaction is stirred for a specified period, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or pyridine).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the tetracyclic lanostane core.
-
Protocol 2: Late-Stage C-H Oxidation (Illustrative)
-
Substrate Preparation: A late-stage intermediate possessing the completed carbon skeleton of the target molecule is prepared.
-
Oxidation Reaction:
-
The substrate is dissolved in a suitable solvent system (e.g., a mixture of acetic acid and acetic anhydride).
-
An oxidizing agent (e.g., chromium trioxide or selenium dioxide) is added portion-wise at a controlled temperature.
-
The reaction is stirred until the starting material is consumed, as monitored by TLC.
-
-
Workup and Purification:
-
The reaction mixture is poured into water and extracted with an organic solvent.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The resulting product is purified by chromatography to yield the oxidized product.
-
Logical Workflow for a Putative Total Synthesis
The diagram below illustrates a potential logical workflow for the total synthesis of this compound, highlighting the major phases of the synthetic campaign.
Caption: A potential workflow for the total synthesis of this compound.
Conclusion and Future Outlook
The total synthesis of this compound remains an open and challenging problem in organic chemistry. The development of a successful synthetic route would provide valuable access to this natural product and its analogues for further biological evaluation. Future efforts in this area will likely focus on the development of novel and efficient methods for the construction of the lanostane core and the stereoselective introduction of its various functional groups. The information presented here, based on general principles of triterpenoid synthesis, is intended to serve as a foundational guide for researchers embarking on this synthetic challenge.
Application Note: Quantitative Analysis of Tsugaric Acid A using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Tsugaric acid A in various samples, particularly from botanical sources like Boswellia species. The method utilizes High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a robust and widely accessible technique for the analysis of triterpenoic acids. This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual workflows to ensure straightforward implementation in a laboratory setting.
Introduction
This compound is a lanostane-type triterpenoid (B12794562) that has been isolated from sources such as the gum resin of Boswellia carteri and Boswellia serrata.[1] Triterpenoic acids from Boswellia species, collectively known as boswellic acids, are of significant interest to researchers due to their potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a suitable method for the analysis of these compounds, offering selectivity and sensitivity.[1] While specific protocols for many boswellic acids are established, this document outlines a comprehensive method adapted for the quantification of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of similar triterpenoic acids from Boswellia species.[1][2][3]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode array detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic acid (glacial, analytical grade)
-
Methanol (HPLC grade)
-
This compound reference standard (purity ≥95%)
-
Chromatographic Conditions
The following conditions are a robust starting point and may require minor optimization based on the specific HPLC system and column used.
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : 0.5% Acetic Acid in Water (v/v) |
| Elution Mode | Isocratic at 95:5 (Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 5 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
The mobile phase is prepared by mixing 950 mL of acetonitrile with 50 mL of the 0.5% acetic acid solution.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask and dissolve in HPLC-grade methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 4 °C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation (from Boswellia resin):
-
Accurately weigh approximately 100 mg of the powdered gum resin.
-
Transfer to a 50 mL centrifuge tube and add 20 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration of this compound falls within the range of the calibration curve.
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Calibration Curve Data
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity should be assessed by the coefficient of determination (R²).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | ≥ 0.999 |
Sample Quantification Results
The concentration of this compound in the samples can be calculated using the regression equation from the calibration curve.
| Sample ID | Weight (mg) | Dilution Factor | Peak Area (mAU*s) | Concentration (µg/mL) | Amount (mg/g) |
| Sample 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Analytical Logic Diagram
Caption: Key steps in the HPLC-DAD analysis.
References
- 1. Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of Boswellia serrata obtained by different extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of Boswellia serrata obtained by different extraction techniques | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of <i>Boswellia serrata</i> obtained by different extraction techniques - ProQuest [proquest.com]
Application Notes and Protocols for the Purification of Tsugaric Acid A Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsugaric acid A is a lanostane-type triterpenoid (B12794562) that has been isolated from fungi of the Ganoderma genus, commonly known as Reishi or Lingzhi mushrooms. Triterpenoids from Ganoderma species, including a variety of ganoderic acids, are of significant interest to the scientific community due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-tumor, and immunomodulatory effects. The purification of specific triterpenoids like this compound is a critical step for detailed pharmacological studies and potential drug development. This document provides detailed protocols and application notes for the purification of this compound from a crude extract using column chromatography, a fundamental and widely used separation technique.
Data Presentation: Purification Parameters
Effective purification of this compound is dependent on the careful optimization of several chromatographic parameters. The following tables provide a structured summary of key quantitative data that should be recorded and optimized during the development of a purification protocol.
Table 1: Silica (B1680970) Gel Column Chromatography Parameters
| Parameter | Value | Unit | Notes |
| Stationary Phase | |||
| Adsorbent | Silica Gel (60-120 mesh) | - | Standard grade for gravity column chromatography. |
| Column Dimensions (ID x L) | e.g., 2.5 x 40 | cm | Adjust based on sample amount. |
| Adsorbent Weight | e.g., 100 | g | Typically 20-100 times the weight of the crude extract. |
| Mobile Phase | |||
| Solvent System | e.g., Chloroform (B151607):Methanol (B129727) | - | A gradient elution is typically employed. |
| Gradient Range | e.g., 100:0 to 95:5 | v/v | Stepwise or linear gradient. |
| Elution Volume per Fraction | e.g., 20 | mL | |
| Flow Rate | e.g., 2-4 | mL/min | For gravity-fed columns. |
| Sample Loading | |||
| Crude Extract Amount | e.g., 1-5 | g | |
| Loading Method | Dry or Wet | - | Dry loading is preferred for better resolution. |
| Results | |||
| Fraction(s) Containing Product | - | Determined by TLC or HPLC analysis. | |
| Yield of Purified Product | mg | ||
| Purity of Final Product | % | Assessed by HPLC or NMR. |
Table 2: Reversed-Phase C18 Column Chromatography Parameters
| Parameter | Value | Unit | Notes |
| Stationary Phase | |||
| Adsorbent | C18-bonded Silica Gel | - | For reversed-phase chromatography. |
| Column Dimensions (ID x L) | e.g., 2.0 x 30 | cm | |
| Adsorbent Weight | e.g., 50 | g | |
| Mobile Phase | |||
| Solvent System | e.g., Acetonitrile (B52724):Water with 0.1% Acetic Acid | - | Gradient elution is common. |
| Gradient Range | e.g., 30:70 to 80:20 | v/v | |
| Elution Volume per Fraction | e.g., 15 | mL | |
| Flow Rate | e.g., 3-5 | mL/min | |
| Sample Loading | |||
| Partially Purified Extract | e.g., 100-500 | mg | From a previous purification step (e.g., silica gel). |
| Loading Method | Wet | - | Dissolved in a minimal amount of mobile phase. |
| Results | |||
| Fraction(s) Containing Product | - | Determined by HPLC analysis. | |
| Yield of Purified Product | mg | ||
| Purity of Final Product | % |
Experimental Protocols
The following protocols are representative methods for the purification of this compound from a crude extract of Ganoderma. It is assumed that a crude triterpenoid-rich extract has been obtained from the fungal material through solvent extraction (e.g., with ethanol (B145695) or ethyl acetate).
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a standard method for the initial fractionation of the crude extract to isolate this compound.
Materials:
-
Crude triterpenoid extract from Ganoderma
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Cotton wool or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., vanillin-sulfuric acid)
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the adsorbent bed.
-
Equilibrate the column by running chloroform through it until the bed is stable.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
-
Add a small amount of silica gel to the dissolved extract and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A suggested gradient could be:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Continue increasing the methanol percentage as needed based on TLC monitoring.
-
-
Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5).
-
Visualize the spots under a UV lamp and/or by staining with a vanillin-sulfuric acid solution followed by heating.
-
Combine the fractions that contain the compound of interest (this compound). The retention factor (Rf) of this compound will need to be determined using a standard if available, or by subsequent analytical methods.
-
-
Product Recovery:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.
-
Protocol 2: Purification by Reversed-Phase C18 Flash Chromatography
This protocol is suitable for further purification of the fractions obtained from silica gel chromatography.
Materials:
-
Partially purified this compound
-
C18-bonded silica gel cartridge
-
Flash chromatography system or a glass column packed with C18 silica
-
Solvents: Acetonitrile, Water (HPLC grade), Acetic Acid
-
Collection tubes
-
HPLC system for analysis
Methodology:
-
Column Preparation:
-
If using a flash system, install the C18 cartridge according to the manufacturer's instructions.
-
Equilibrate the column with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% acetic acid). The addition of a small amount of acid helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape.
-
-
Sample Loading:
-
Dissolve the partially purified sample in a minimal volume of the initial mobile phase.
-
Inject the sample onto the column.
-
-
Elution:
-
Elute the sample using a gradient of increasing acetonitrile concentration in water (with 0.1% acetic acid maintained throughout). A suggested gradient is from 30% to 80% acetonitrile over 30-40 minutes.
-
Collect fractions based on the detector response (e.g., UV absorbance at a suitable wavelength, such as 210 nm or 252 nm).
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC to determine which fractions contain pure this compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoids from Ganoderma, such as ganoderic acids, have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed NF-κB Inhibitory Pathway.
References
Application Notes and Protocols for Cell-based Assays to Evaluate Tsugaric Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for evaluating the biological activities of Tsugaric acid A using a panel of cell-based assays. The following protocols are designed to assess its cytotoxic, anti-inflammatory, and apoptosis-inducing potential, as well as its effect on uric acid production, a key factor in certain inflammatory conditions like gout.
Cytotoxicity Assessment of this compound
A primary step in characterizing a novel compound is to determine its cytotoxic concentration range. This information is crucial for designing subsequent experiments to ensure that the observed effects are not due to non-specific toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) or normal human fibroblasts.
-
This compound.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Many natural products exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Macrophages, such as the RAW 264.7 cell line, produce NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (for standard curve).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well plates.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control inhibitor (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Control (No LPS) | ||
| LPS + Vehicle | 0 | |
| LPS + this compound (Conc. 1) | ||
| LPS + this compound (Conc. 2) | ||
| LPS + this compound (Conc. 3) | ||
| LPS + Positive Control |
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways. Activation of these pathways often involves the phosphorylation of specific proteins. Western blotting allows for the detection and quantification of these phosphorylated (activated) and total proteins.
Materials:
-
RAW 264.7 cells or another appropriate cell line.
-
This compound and LPS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for a specified time (e.g., 30 minutes).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Apoptosis Induction Assessment
If this compound demonstrates cytotoxicity, it is important to determine if this is due to apoptosis (programmed cell death) or necrosis.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Materials:
-
Cell line of interest.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
6-well plates.
Procedure:
-
Seed cells in 6-well plates and treat with IC₅₀ and supra-IC₅₀ concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC₅₀) | |||
| This compound (supra-IC₅₀) | |||
| Positive Control |
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction by this compound.
Assessment of Xanthine (B1682287) Oxidase Inhibition and Uric Acid Production
Uric acid is the final product of purine (B94841) metabolism, and its overproduction is linked to gout and other inflammatory conditions. Xanthine oxidase (XO) is the key enzyme in this pathway.
Protocol 5: In Vitro Xanthine Oxidase Inhibition Assay
Principle: This cell-free assay measures the ability of this compound to directly inhibit the activity of xanthine oxidase. The enzyme converts xanthine to uric acid, and the formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk.
-
Xanthine.
-
This compound.
-
Allopurinol (positive control inhibitor).
-
Phosphate (B84403) buffer (pH 7.5).
-
UV-transparent 96-well plate.
-
Microplate reader capable of reading UV absorbance.
Procedure:
-
In a UV-transparent 96-well plate, add phosphate buffer, xanthine solution, and various concentrations of this compound or allopurinol.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-15 minutes.
-
Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of XO inhibition for each concentration of this compound.
Data Presentation:
| Compound | Concentration | Rate of Uric Acid Formation (mAU/min) | % XO Inhibition |
| No Inhibitor | - | 0 | |
| This compound | Conc. 1 | ||
| Conc. 2 | |||
| Conc. 3 | |||
| Allopurinol | Conc. 1 |
Protocol 6: Measurement of Uric Acid Production in Cultured Hepatocytes
Principle: This cell-based assay evaluates the effect of this compound on uric acid production in a cellular context. Hepatocytes are a primary site of purine metabolism. Uric acid production is induced by providing purine precursors, and the amount of uric acid secreted into the medium is measured.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or AML12).
-
This compound.
-
Purine precursors (e.g., inosine (B1671953) and guanosine).
-
Uric Acid Assay Kit (colorimetric or fluorometric).
-
Balanced Salt Solution (BSS).
-
24-well plates.
Procedure:
-
Seed hepatocytes in 24-well plates and grow to confluency.
-
Wash the cells with PBS and incubate in serum-free medium for 24 hours.
-
Wash again and incubate the cells in BSS containing various concentrations of this compound for 1 hour.
-
Add purine precursors (e.g., 100 µM each of inosine and guanosine) to the wells and incubate for 2-4 hours.
-
Collect the supernatant (BSS) and measure the uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
Lyse the cells to measure the protein content for normalization.
-
Calculate the amount of uric acid produced per mg of cellular protein.
Data Presentation:
| Treatment | Uric Acid Concentration in Medium (µg/mL) | Uric Acid Production (nmol/mg protein) |
| Vehicle Control | ||
| Purine Precursors + Vehicle | ||
| Purine Precursors + this compound (Conc. 1) | ||
| Purine Precursors + this compound (Conc. 2) | ||
| Purine Precursors + this compound (Conc. 3) | ||
| Purine Precursors + Allopurinol |
Purine Metabolism and Uric Acid Production Pathway
Caption: Inhibition of uric acid production by targeting xanthine oxidase.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Tsugaric Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsugaric acid A is a triterpenoid (B12794562) natural product that has garnered interest for its potential therapeutic properties.[1][2] While its biological activities are still under investigation, its structural class suggests potential anti-inflammatory effects. This document provides a comprehensive guide to the in vitro evaluation of the anti-inflammatory activity of this compound. The protocols detailed below are designed to assess its effects on key inflammatory mediators and signaling pathways, providing a framework for its characterization as a potential anti-inflammatory agent.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4]
These application notes provide protocols for a panel of in vitro assays to investigate the potential of this compound to modulate these key components of the inflammatory response.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro anti-inflammatory activity of this compound for illustrative purposes.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Assay | Cell Line/Enzyme | Stimulant | IC₅₀ (µM) of this compound | Positive Control | IC₅₀ (µM) of Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 25.5 ± 2.1 | L-NAME | 15.2 ± 1.3 |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 18.9 ± 1.7 | Celecoxib (B62257) | 0.5 ± 0.04 |
| 5-Lipoxygenase (5-LOX) Inhibition | Soybean Lipoxygenase | Linoleic Acid | 32.7 ± 3.5 | Zileuton (B1683628) | 1.8 ± 0.2 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | IC₅₀ (µM) of this compound | Positive Control | IC₅₀ (µM) of Positive Control |
| TNF-α | RAW 264.7 Macrophages | LPS (1 µg/mL) | 22.1 ± 1.9 | Dexamethasone | 0.1 ± 0.01 |
| IL-6 | RAW 264.7 Macrophages | LPS (1 µg/mL) | 28.4 ± 2.5 | Dexamethasone | 0.08 ± 0.007 |
| IL-1β | THP-1 Macrophages | LPS (1 µg/mL) + ATP | 35.2 ± 3.1 | Dexamethasone | 0.12 ± 0.01 |
Experimental Protocols
Cell Culture
-
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 for THP-1 cells, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
THP-1 Differentiation: For cytokine assays, THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A known NOS inhibitor like L-NAME should be used as a positive control.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Prostaglandin E₂ (PGE₂) Immunoassay
This protocol measures the level of PGE₂, a key inflammatory prostaglandin, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay. A known COX-2 inhibitor like celecoxib should be used as a positive control.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
PGE₂ Quantification: Measure the PGE₂ concentration in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of this compound relative to the LPS-stimulated control.
Lipoxygenase (LOX) Inhibition Assay
This cell-free assay determines the direct inhibitory effect of this compound on lipoxygenase activity.
-
Reagents:
-
Soybean lipoxygenase (Type I-B) solution (e.g., 200 U/mL in borate (B1201080) buffer, pH 9.0).
-
Linoleic acid substrate solution (e.g., 250 µM).
-
This compound at various concentrations.
-
A known LOX inhibitor like zileuton or quercetin (B1663063) as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Add 170 µL of borate buffer to each well.
-
Add 10 µL of this compound solution or positive control.
-
Add 10 µL of the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction. The percent inhibition is determined relative to the control (enzyme and substrate without inhibitor).
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays
This protocol quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines using ELISA.
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay. For IL-1β, differentiated THP-1 cells are typically used, and after LPS stimulation (4 hours), ATP (5 mM) is added for the final 30-60 minutes to activate the inflammasome. Dexamethasone is a suitable positive control.
-
Supernatant Collection: After 24 hours of stimulation (or the specified time for IL-1β), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each concentration of this compound relative to the stimulated control.
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure: After collecting the supernatants for the above assays, add MTT solution (0.5 mg/mL) to the remaining cells in the wells and incubate for 2-4 hours.
-
Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm.
-
Analysis: Cell viability should be expressed as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for cell-based in vitro anti-inflammatory assays.
Caption: Potential sites of action for this compound in inflammatory signaling.
References
- 1. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032022) [hmdb.ca]
- 3. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High levels of uric acid upregulate endothelin receptors: the role of MAPK pathways in an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tsugaric Acid A in Ganoderma lucidum by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderma lucidum, a well-known medicinal mushroom, produces a variety of bioactive triterpenoids, including Tsugaric acid A.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Accurate and reliable quantification of specific triterpenoids like this compound is crucial for quality control, standardization of raw materials and extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in Ganoderma lucidum using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is adapted from established protocols for the analysis of similar triterpenoids in Ganoderma species.[2][3][4][5][6]
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a Ganoderma lucidum extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous solution. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from a certified reference standard of this compound.
Experimental Protocols
1. Sample Preparation: Extraction of Triterpenoids from Ganoderma lucidum
This protocol is based on common extraction methods for triterpenoids from Ganoderma species.[7][8][9][10]
-
Materials:
-
Dried and powdered fruiting bodies or mycelia of Ganoderma lucidum.
-
Methanol (B129727) (HPLC grade).
-
Ultrasonic bath.
-
Centrifuge.
-
0.45 µm syringe filters.
-
HPLC vials.
-
-
Procedure:
-
Accurately weigh 1.0 g of powdered Ganoderma lucidum sample into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[11]
-
Centrifuge the mixture at 6000 rpm for 15 minutes.[8]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC-UV Analysis
The following HPLC conditions are a composite of methods used for the analysis of ganoderic acids and other triterpenoids in Ganoderma lucidum.[2][4][5][6][12]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% aqueous acetic acid (v/v).[5][6] A gradient elution can be employed for better separation if co-elution is observed.
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: While the optimal wavelength for this compound should be determined by examining its UV spectrum, a common wavelength for related triterpenoids is in the range of 252-257 nm.[2][4][12]
-
Injection Volume: 10 µL.
-
3. Preparation of Standard Solutions and Calibration Curve
-
Materials:
-
This compound certified reference standard.
-
Methanol (HPLC grade).
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (r²). A good linearity is indicated by an r² value > 0.999.[2][4]
-
4. Quantification of this compound in Samples
-
Inject the prepared Ganoderma lucidum extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the extract using the equation from the calibration curve.
-
The final concentration in the original solid sample can be calculated by taking into account the initial weight of the sample and the volume of the extraction solvent.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (Concentration Range) | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) - Intra-day | < 2% |
| Precision (RSD%) - Inter-day | < 3% |
| Recovery (%) | 95 - 105% |
Table 2: Quantification of this compound in Ganoderma lucidum Samples (Hypothetical Data)
| Sample ID | Retention Time (min) | Peak Area | Concentration in Extract (µg/mL) | Amount in Solid Sample (mg/g) |
| GL-001 | 15.2 | 125800 | 25.16 | 0.50 |
| GL-002 | 15.3 | 189450 | 37.89 | 0.76 |
| GL-003 | 15.2 | 98600 | 19.72 | 0.39 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC-UV quantification method.
References
- 1. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: ESI-MS/MS Fragmentation Analysis of Tsugaric Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsugaric acid A, a lanostane-type triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding its chemical structure and fragmentation behavior is crucial for its identification, characterization, and quantification in complex biological matrices. This application note provides a detailed protocol and analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation of this compound. While direct experimental fragmentation data for this compound is not extensively published, this document outlines the expected fragmentation patterns based on the well-established behavior of structurally similar lanostane-type triterpenoids.
Predicted ESI-MS/MS Fragmentation Profile
In negative ion mode ESI-MS, this compound (C₃₂H₅₀O₄, Molecular Weight: 498.7 g/mol ) is expected to readily form a deprotonated molecule [M-H]⁻ at m/z 497.7. Subsequent collision-induced dissociation (CID) of this precursor ion is predicted to yield a series of characteristic product ions. The fragmentation of lanostane (B1242432) triterpenoids is often characterized by initial losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), followed by cleavages within the pentacyclic ring structure.[1][2][3]
The key fragmentation pathways for triterpenoids from Ganoderma species, a source of compounds structurally related to this compound, involve cleavages of the C- and D-rings.[1][3] For lanostane triterpenoids, the loss of the side chain is also a common fragmentation route.
Table 1: Predicted Quantitative ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 497.7)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 497.7 | 479.7 | H₂O (18.0 Da) | [M-H-H₂O]⁻ |
| 497.7 | 453.7 | CO₂ (44.0 Da) | [M-H-CO₂]⁻ |
| 497.7 | 437.7 | C₅H₈ (68.1 Da) | [M-H-Side Chain]⁻ (cleavage at C17-C20) |
| 479.7 | 435.7 | CO₂ (44.0 Da) | [M-H-H₂O-CO₂]⁻ |
Note: The relative intensities of these fragments would need to be determined experimentally.
Experimental Protocol
This protocol is a representative method for the ESI-MS/MS analysis of this compound, based on established methodologies for similar triterpenoids.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727). Further dilute with methanol to a working concentration of 10 µg/mL.
-
Matrix Spike (for biological samples): To assess matrix effects, a known amount of this compound can be spiked into a blank matrix extract (e.g., plasma, tissue homogenate) prior to the final dilution step.
2. Liquid Chromatography (LC) Parameters
-
LC System: Agilent 1100 series or equivalent.
-
Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be optimized, for example, starting from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 30 psi.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range (MS1): m/z 100-1000.
-
Product Ion Scan (MS2): Isolate the precursor ion [M-H]⁻ at m/z 497.7 and scan for product ions in the range of m/z 50-500.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 20-40 eV to achieve optimal fragmentation.
Visualizations
Caption: Experimental workflow for ESI-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in negative ESI-MS/MS.
References
Troubleshooting & Optimization
Improving the purity of Tsugaric acid A during chromatographic separation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of Tsugaric acid A and related lanostane-type triterpenoids during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to chromatography?
This compound is a lanostane-type triterpenoid (B12794562). Its structure includes a carboxylic acid group, an acetoxy group, and a complex tetracyclic core with multiple methyl groups.[1] These features contribute to its relatively non-polar nature, but the carboxylic acid and acetoxy groups provide sites for polar interactions, influencing its retention and selectivity in both normal-phase and reversed-phase chromatography.
Q2: What are the most common chromatographic techniques for purifying this compound and other lanostane (B1242432) triterpenoids?
High-Performance Liquid Chromatography (HPLC) is the most common technique. Reversed-phase (RP-HPLC) using C18 or C30 columns is frequently employed. For initial fractionation and removal of major impurities, techniques like silica (B1680970) gel column chromatography and preparative HPLC are often used.[2][3]
Q3: What are the typical impurities encountered during the purification of this compound?
While specific impurity profiles for this compound are not extensively documented, common impurities in triterpenoid extractions from natural sources include:
-
Structurally related triterpenoids: Other lanostane-type triterpenoids with minor structural differences (e.g., different oxidation states, methylation patterns, or side chains) are common co-extractives.[4][5]
-
Isomers: Stereoisomers or constitutional isomers of this compound may be present.
-
Degradation products: Depending on the extraction and storage conditions, degradation products may form. Lanostane triterpenoids can be sensitive to harsh acidic or basic conditions.
-
Extraction residues: Pigments, lipids, and other small molecules from the source material.
Q4: How can I improve the resolution between this compound and its closely related impurities?
Improving resolution often involves a multi-faceted approach:
-
Column Selection: Consider using a C30 stationary phase, which can offer better shape selectivity for triterpenoids compared to C18.
-
Mobile Phase Optimization: Fine-tuning the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the aqueous component, and the pH can significantly impact selectivity. For acidic compounds like this compound, adjusting the pH to suppress ionization (typically pH 2.5-4) can improve peak shape and retention.
-
Gradient Optimization: A shallower gradient around the elution time of this compound can improve the separation of closely eluting peaks.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve efficiency and reduce viscosity, leading to sharper peaks.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of this compound and related compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the silica backbone of the column.- Mobile phase pH is inappropriate, causing partial ionization of the carboxylic acid group.- Column overload. | - Use a modern, high-purity silica column or an end-capped column.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) activity and ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Peak Broadening | - Extra-column volume (long tubing, large detector cell).- Column degradation or contamination.- Incompatible sample solvent. | - Minimize tubing length and use smaller inner diameter tubing.- Flush the column with a strong solvent or replace it if performance does not improve.- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Poor Resolution / Co-elution | - Suboptimal mobile phase composition.- Inappropriate stationary phase.- Isomeric impurities with very similar properties. | - Systematically vary the organic modifier (acetonitrile often provides different selectivity than methanol).- Experiment with different column chemistries (e.g., C30, phenyl-hexyl).- Consider a multi-dimensional chromatography approach or a different chromatographic mode (e.g., normal-phase or supercritical fluid chromatography). |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in pump flow rate or mobile phase composition.- Changes in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before each injection, especially with gradient methods.- Prime the pump and degas the mobile phase to remove air bubbles.- Use a column oven to maintain a constant temperature. |
| Sample Degradation | - Harsh mobile phase conditions (very high or low pH).- Light or temperature sensitivity. | - Maintain the mobile phase pH within the stable range for the column and the analyte (typically pH 2-8 for silica-based columns).- Protect samples from light and store them at a low temperature. |
Experimental Protocols
Protocol 1: General Extraction of Lanostane Triterpenoids from Fungal Material
This protocol provides a general method for obtaining a crude extract enriched in lanostane triterpenoids.
-
Material Preparation: Dry the fungal material (e.g., fruiting bodies) at 40-50 °C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Maceration: Soak the powdered material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
-
Reflux Extraction: Alternatively, perform a reflux extraction with 95% ethanol for 2-4 hours.
-
-
Filtration and Concentration: Filter the extract to remove solid particles. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning (Optional): To further enrich the triterpenoids, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction is typically found in the ethyl acetate layer.
Protocol 2: Reversed-Phase HPLC Method for the Analysis of this compound and Related Triterpenoids
This protocol outlines a starting point for developing a robust analytical HPLC method.
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient could be: 70% B to 100% B over 30 minutes, hold at 100% B for 10 minutes, then return to initial conditions. The gradient should be optimized based on the separation of the target compound from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as many triterpenoids lack a strong chromophore.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract in the initial mobile phase composition or a compatible solvent like methanol (B129727) and filter through a 0.22 µm syringe filter.
Visualizations
References
- 1. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Adipogenic Lanostane-Type Triterpenoids from the Edible and Medicinal Mushroom Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanostane triterpenes from the mushroom Ganoderma resinaceum and their inhibitory activities against α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of Tsugaric acid A derivatives.
Welcome to the technical support center for the synthesis of Tsugaric acid A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this intricate lanostane-type triterpenoid (B12794562). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound, a complex lanostane-type triterpenoid, revolve around the construction of its tetracyclic core with precise stereochemical control. Key difficulties include:
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Stereoselective formation of multiple chiral centers: The lanostane (B1242432) skeleton possesses numerous stereocenters that must be set with high fidelity.
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Construction of the quaternary C14 methyl group: Introducing the C14 methyl group with the correct stereochemistry is a significant synthetic hurdle.
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Functionalization of the triterpenoid core: Selective oxidation and introduction of functional groups at specific positions on the rigid carbon framework can be challenging due to steric hindrance and the presence of multiple reactive sites.
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Synthesis of the C17 side chain: Appending the substituted heptenoic acid side chain with the correct stereochemistry at C20 presents another layer of complexity.
Q2: Are there any reported total syntheses of this compound?
A2: Currently, a complete de novo total synthesis of this compound has not been extensively reported in peer-reviewed literature. Much of the existing research focuses on the isolation of this compound from natural sources, such as the fungus Ganoderma lucidum, and the subsequent semi-synthesis of its derivatives.[1] The synthesis of the core lanostane skeleton, however, has been a topic of significant research, with the total synthesis of lanosterol (B1674476) being a landmark achievement in organic chemistry.
Q3: What are the common starting materials for the synthesis of lanostane-type triterpenoids?
A3: Due to the complexity of the tetracyclic core, total syntheses of lanostane triterpenoids often employ a convergent approach, building the molecule from smaller, less complex fragments. Common starting materials include functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives. Biomimetic approaches, which mimic the natural biosynthetic pathway, often start with acyclic precursors like squalene (B77637) and employ enzymatic or acid-catalyzed cyclization cascades to form the polycyclic system. For the semi-synthesis of derivatives, lanosterol itself is a common starting material.[2]
Q4: What are some key reactions used in the construction of the lanostane skeleton?
A4: The construction of the lanostane skeleton involves a variety of powerful organic reactions, including:
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Polyene cyclizations: Inspired by the biosynthesis of lanosterol, acid-catalyzed cyclization of polyene precursors can be used to form the tetracyclic ring system.
-
Diels-Alder reactions: These cycloaddition reactions are valuable for the construction of the six-membered rings of the steroid nucleus.
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Radical cyclizations: Radical-mediated ring closures can be effective for forming C-C bonds and constructing the cyclic framework.
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Annulation strategies: Various annulation methods, such as the Robinson annulation, are employed to build the fused ring system.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of complex triterpenoids like this compound.
Problem 1: Low Yield in Polyene Cyclization Cascade
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired tetracyclic product. | 1. Incorrect catalyst or acid concentration. 2. Suboptimal solvent. 3. Decomposition of starting material or intermediates. 4. Formation of constitutional isomers. | 1. Screen a variety of Lewis and Brønsted acids. Titrate the acid to ensure the correct stoichiometry.2. Experiment with different solvents. Non-polar solvents often favor the desired cyclization.3. Lower the reaction temperature. Run the reaction under an inert atmosphere to prevent oxidation.4. Modify the substrate to favor the desired cyclization pathway. Introducing directing groups can improve regioselectivity. |
| Formation of a complex mixture of products. | 1. Lack of stereochemical control. 2. Multiple competing reaction pathways. | 1. Use a chiral catalyst or auxiliary. 2. Optimize reaction conditions (temperature, concentration) to favor one pathway. Consider a stepwise approach instead of a one-pot cascade. |
Problem 2: Poor Stereoselectivity in a Key C-C Bond Forming Reaction (e.g., Aldol, Michael Addition)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a diastereomeric mixture. | 1. Inadequate facial selectivity. 2. Epimerization of the product under the reaction conditions. | 1. Employ a sterically demanding reagent or catalyst. 2. Use a chiral auxiliary to direct the approach of the incoming nucleophile. 3. Modify the workup procedure to be non-basic or non-acidic to prevent epimerization. |
| Low enantiomeric excess (ee). | 1. Ineffective chiral catalyst or ligand. 2. Racemization of the product. | 1. Screen a library of chiral ligands. 2. Optimize the reaction temperature; lower temperatures often lead to higher ee. 3. Ensure the chiral catalyst is not deactivated during the reaction. |
Problem 3: Difficulty in Selective Functionalization of the Triterpenoid Core
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction at an undesired position. | 1. Similar reactivity of multiple C-H bonds. 2. Steric hindrance at the desired position. | 1. Use a directing group to deliver the reagent to the desired site. 2. Employ a sterically bulky reagent that can only access the less hindered position. 3. Consider a multi-step approach involving protection and deprotection of more reactive sites. |
| Over-oxidation or multiple functionalizations. | 1. Reagent is too reactive. 2. Incorrect stoichiometry of the oxidant. | 1. Use a milder oxidizing agent. 2. Carefully control the stoichiometry of the reagent and monitor the reaction closely by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for reactions that may be employed in the synthesis of this compound derivatives, based on common transformations for lanostane-type triterpenoids.
Protocol 1: Esterification of the C-26 Carboxylic Acid
This protocol describes a standard method for converting the carboxylic acid of a this compound-like molecule to its methyl ester, which can be a useful protecting group or a precursor for further derivatization.
Materials:
-
This compound analogue (1.0 eq)
-
Anhydrous Methanol (B129727) (as solvent)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
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Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the this compound analogue in anhydrous methanol under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired methyl ester.
Protocol 2: Oxidation of the C-3 Hydroxyl Group
This protocol outlines the oxidation of the C-3 hydroxyl group to a ketone, a common transformation in steroid and triterpenoid chemistry.
Materials:
-
3-hydroxy lanostane derivative (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica gel
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of PCC and a small amount of silica gel in anhydrous DCM, add a solution of the 3-hydroxy lanostane derivative in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 3-keto derivative.
Visualizing Synthetic Pathways and Logic
The following diagrams, generated using Graphviz, illustrate key concepts in the synthesis and troubleshooting of complex molecules like this compound.
Caption: A generalized experimental workflow for the synthesis of a complex natural product like a this compound derivative.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A simplified representation of the biosynthetic pathway of lanostane triterpenoids, providing a logical framework for synthetic strategies.
References
Technical Support Center: Synthesis and Purification of Tsugaric Acid A
Welcome to the technical support center for the synthesis and purification of Tsugaric acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work with this complex triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a lanostane-type triterpenoid that has been isolated from mushrooms of the Ganoderma genus. Its chemical formula is C₃₂H₅₀O₄. Triterpenoids from this genus are of significant interest due to their diverse and potent biological activities, including antioxidant effects. Research into this compound is aimed at exploring its therapeutic potential.
Q2: Is a total synthesis of this compound published?
Currently, there is no published total synthesis of this compound in peer-reviewed literature. The synthesis of complex natural products like this compound presents significant challenges due to their intricate molecular architecture, including multiple stereocenters.
Q3: What are the primary sources for obtaining this compound?
The primary method for obtaining this compound is through isolation and purification from its natural source, primarily the fruiting bodies of Ganoderma species.
Troubleshooting Guide: Synthesis of this compound (Hypothetical)
While a specific synthesis for this compound is not available, the following troubleshooting guide addresses common issues in the synthesis of complex triterpenoids, which would be applicable to a future synthesis of this compound.
Issue 1: Low Yields in Key Coupling or Cyclization Steps
-
Question: I am experiencing low yields in the construction of the core triterpenoid skeleton. What are the likely causes and solutions?
-
Answer: Low yields in complex natural product synthesis are common and can stem from several factors:
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Steric Hindrance: The intricate three-dimensional structure of triterpenoid precursors can hinder reagent access to reactive sites.
-
Solution: Employ smaller, more reactive reagents or catalysts. Optimization of reaction temperature and time is also crucial.
-
-
Substrate Instability: Complex intermediates may be unstable under the reaction conditions.
-
Solution: Explore milder reaction conditions, such as lower temperatures or the use of less acidic or basic reagents. Protecting group strategies are also critical to mask sensitive functionalities.
-
-
Incorrect Stereochemistry: Achieving the correct stereoisomer is often a major challenge.
-
Solution: Utilize stereoselective catalysts or chiral auxiliaries. It is also important to thoroughly characterize all intermediates to ensure the desired stereochemistry is being maintained throughout the synthetic route.
-
-
Issue 2: Formation of Multiple Side Products
-
Question: My reaction mixture shows a complex array of side products that are difficult to separate from the desired intermediate. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple side products often points to issues with reaction selectivity.
-
Chemoselectivity: Different functional groups in the molecule may compete in the reaction.
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Solution: Employ protecting groups to temporarily block reactive sites that are not intended to participate in the reaction.
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-
Regioselectivity: Reagents may react at multiple sites on the molecule.
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Solution: The choice of reagents and catalysts is critical. For example, using a bulky base may favor deprotonation at a less sterically hindered position.
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-
Reaction Conditions: Temperature, solvent, and concentration can all influence the reaction pathway.
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Solution: A systematic optimization of reaction conditions (e.g., using a design of experiments approach) can help to identify the optimal parameters for maximizing the yield of the desired product.
-
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Troubleshooting Guide: Purification of this compound from Natural Sources
The following guide is based on established methods for the isolation of lanostane-type triterpenoids from Ganoderma.
Issue 1: Low Extraction Yield from Ganoderma
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Question: The amount of crude extract obtained from the fungal material is lower than expected. How can I improve the extraction efficiency?
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Answer: Low extraction yields can be attributed to several factors:
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Solvent Choice: The polarity of the extraction solvent is critical for efficiently extracting triterpenoids.
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Solution: A common approach is to use a sequential extraction with solvents of increasing polarity. For triterpenoids like this compound, solvents such as ethanol (B145695), methanol, or chloroform (B151607) are often effective.
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-
Extraction Method: The physical method of extraction plays a significant role.
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Solution: Techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve yields compared to simple maceration.
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Particle Size of the Fungal Material: A smaller particle size increases the surface area for solvent penetration.
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Solution: Ensure the dried fruiting bodies are finely ground before extraction.
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-
Issue 2: Poor Separation of this compound from Other Triterpenoids
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Question: I am having difficulty separating this compound from other structurally similar triterpenoids in the crude extract using column chromatography. What can I do to improve the resolution?
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Answer: The co-elution of similar compounds is a common challenge in the purification of natural products.
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Stationary Phase: Silica (B1680970) gel is a common choice, but may not be optimal for all separations.
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Solution: Consider using reversed-phase (C18) silica gel, which separates compounds based on hydrophobicity. For acidic compounds like this compound, incorporating a small amount of acid (e.g., acetic acid or formic acid) into the mobile phase can improve peak shape and resolution.
-
-
Mobile Phase: The solvent system may not be optimized for the specific separation.
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Solution: A gradient elution, where the polarity of the mobile phase is gradually changed, is often more effective than an isocratic elution for separating complex mixtures. A systematic screening of different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), chloroform/methanol) is recommended.
-
-
Advanced Chromatographic Techniques: Standard column chromatography may not provide sufficient resolving power.
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Solution: High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) can offer superior separation for complex mixtures of similar compounds.
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-
Issue 3: Compound Degradation During Purification
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Question: I suspect that this compound is degrading during the purification process. How can I minimize this?
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Answer: Triterpenoids can be sensitive to heat, light, and pH.
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Temperature: High temperatures can lead to decomposition.
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Solution: Avoid excessive heating during solvent evaporation by using a rotary evaporator at low temperatures and reduced pressure.
-
-
pH: Strongly acidic or basic conditions can cause structural changes.
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Solution: Maintain a neutral pH during extraction and purification steps whenever possible. If an acidic or basic mobile phase is required for chromatography, neutralize the collected fractions promptly.
-
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Light: Some compounds are photosensitive.
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Solution: Protect the sample from direct light by using amber glassware or covering flasks with aluminum foil.
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Data Presentation
Table 1: Typical Chromatographic Parameters for the Purification of Lanostane Triterpenoids from Ganoderma
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica gel (200-300 mesh), Reversed-phase C18 |
| Mobile Phase (Normal Phase) | Gradient of Hexane:Ethyl Acetate or Chloroform:Methanol |
| Mobile Phase (Reversed Phase) | Gradient of Acetonitrile:Water (often with 0.1% formic or acetic acid) |
| Detection Method | TLC with vanillin-sulfuric acid staining, HPLC with UV or ELSD detection |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Ganoderma
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Preparation of Fungal Material: Dry the fruiting bodies of Ganoderma at 40-50 °C and grind them into a fine powder.
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Extraction:
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Macerate the powdered material in 80% ethanol at room temperature for 24 hours with constant stirring.
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Filter the mixture and collect the ethanol extract.
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Repeat the extraction process two more times with fresh solvent.
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Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
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Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
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The triterpenoid fraction is typically enriched in the chloroform and ethyl acetate layers.
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Concentrate these fractions to dryness.
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Protocol 2: Column Chromatography for the Isolation of this compound
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Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution:
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Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
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Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
-
Fraction Collection: Collect fractions of a consistent volume.
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Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a suitable staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them to yield the purified this compound.
Visualizations
Technical Support Center: Enhancing Uric Acid Yield from Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the yield of uric acid from natural microbial sources. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most promising microbial sources for uric acid production?
A1: Several microorganisms are known to be involved in purine (B94841) metabolism and can be engineered or optimized for uric acid production or its degradation to other useful compounds. Some of the most studied include bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, and various species of Lactobacillus. Additionally, yeasts like Saccharomyces boulardii have been engineered for efficient uric acid degradation, which can be adapted for production. The choice of microorganism often depends on the desired end-product and the fermentation conditions.
Q2: What are the key factors influencing uric acid yield in microbial fermentation?
A2: The yield of uric acid is influenced by a combination of physical and chemical factors. Key parameters to optimize include pH, temperature, aeration (dissolved oxygen), and the composition of the fermentation medium. The choice of carbon and nitrogen sources is particularly critical. For instance, some microorganisms may require specific precursors like purine-rich substrates to enhance the metabolic flux towards uric acid synthesis.
Q3: How can I improve the genetic makeup of my microbial strain for higher uric acid yield?
A3: Genetic engineering can significantly enhance uric acid production. This can involve overexpressing key enzymes in the purine biosynthesis pathway, such as xanthine (B1682287) oxidase, which catalyzes the final steps in uric acid formation.[1] Conversely, knocking out genes responsible for uric acid degradation (e.g., uricase) can prevent the loss of the final product.[2] Systematic engineering of both the biosynthetic and transport pathways can lead to substantial improvements in yield.[3]
Q4: What is the role of the gut microbiome in uric acid metabolism?
A4: The gut microbiota plays a crucial role in regulating uric acid levels in the body. Certain gut bacteria can metabolize dietary purines and even degrade uric acid, influencing systemic concentrations.[4] Probiotics, such as specific strains of Lactobacillus, have been shown to lower uric acid levels by degrading its precursors in the gut.[2] This highlights the potential for using probiotics as a strategy to modulate uric acid production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Uric Acid Yield | Suboptimal fermentation conditions (pH, temperature, aeration). | Systematically optimize each parameter. Use response surface methodology (RSM) for multi-variable optimization. Check the optimal conditions for your specific strain in the literature. |
| Inappropriate carbon or nitrogen source. | Screen different carbon and nitrogen sources. Some strains may have specific requirements. Purine-rich substrates can serve as precursors. | |
| Microbial strain has low production capacity. | Consider genetic engineering to overexpress key biosynthetic enzymes or to knock out degradation pathways. Strain selection from natural isolates with high production capabilities is also an option. | |
| Inconsistent Fermentation Results | Contamination of the culture. | Ensure aseptic techniques are strictly followed. Check the purity of your inoculum and the sterility of the medium and fermenter. |
| Instability of the production strain. | Perform regular quality control checks of your microbial stock. Consider using a fresh culture from a cryopreserved stock for each fermentation run. | |
| Difficulty in Uric Acid Purification | Co-precipitation of impurities. | Optimize the pH during precipitation of uric acid. A pH below 5.5 is generally preferred. |
| Low recovery after chromatography. | Ensure the correct type of chromatography resin is used. Ion-exchange chromatography is often effective. Optimize the elution buffer composition and pH. |
Quantitative Data on Microbial Uricase Activity
The following table summarizes the optimal conditions for uricase activity from various microbial sources. While this data is for the degrading enzyme, it provides valuable insights into the conditions under which uric acid metabolism is active and can be targeted for either enhancement (for degradation products) or inhibition (for uric acid accumulation).
| Microorganism | Optimal pH | Optimal Temperature (°C) | Key Media Components | Uricase Activity | Reference |
| Pseudomonas aeruginosa | 9.0 | 30 | Uric acid as sole carbon and nitrogen source | 11.79 U/mL | |
| Bacillus paramycoides-YC02 | 7.0 | 38 | Uric acid (500 mg/L) | Complete degradation in 48h | |
| Streptomyces exfoliatus UR10 | Not specified | 40 | Uric acid medium | 0.261 U/mL | |
| Escherichia coli (recombinant) | 6.0 | Not specified | IPTG for induction | 5.84 U/mL | |
| Ochrobactrum anthropi | Not specified | 40 | Not specified | 0.0409 IU/mg protein |
Experimental Protocols
Protocol 1: Microbial Fermentation for Uric Acid Production
This protocol provides a general framework for the fermentation of a uric acid-producing microorganism, such as a genetically modified strain of E. coli.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the microbial strain from an agar (B569324) plate to a flask containing 50 mL of sterile seed medium (e.g., Luria-Bertani broth).
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Incubate at the optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-logarithmic phase.
-
-
Fermentation:
-
Sterilize the production medium in a fermenter. The medium composition should be optimized for your strain but can be based on a minimal medium supplemented with a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), and any necessary precursors or inducers (e.g., IPTG for recombinant strains).
-
Inoculate the fermenter with the seed culture (e.g., 3% v/v).
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Maintain the fermentation at the optimal pH (e.g., 6.0) and temperature.
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Provide aeration and agitation to maintain a desired level of dissolved oxygen.
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Monitor the fermentation by taking samples periodically to measure cell density (OD600) and uric acid concentration.
-
-
Harvesting:
-
Once the uric acid concentration reaches its maximum, stop the fermentation.
-
Separate the microbial cells from the culture broth by centrifugation or microfiltration. The supernatant contains the secreted uric acid.
-
Protocol 2: Extraction and Purification of Uric Acid from Culture Broth
This protocol describes a method for recovering and purifying uric acid from the fermentation supernatant.
-
Acid Precipitation:
-
Transfer the cell-free supernatant to a clean vessel.
-
Slowly add a strong acid (e.g., HCl or H₂SO₄) while stirring to lower the pH to around 3.5. Uric acid is poorly soluble at acidic pH and will precipitate out of the solution.
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Allow the precipitate to settle at a low temperature (e.g., 4°C) for several hours.
-
-
Collection and Washing:
-
Collect the uric acid precipitate by centrifugation or filtration.
-
Wash the precipitate with deionized water to remove soluble impurities.
-
Further wash the precipitate with a non-aqueous organic solvent like ethanol (B145695) or methanol (B129727) to remove residual water and organic impurities.
-
-
Recrystallization (Optional, for higher purity):
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Dissolve the crude uric acid precipitate in a minimal amount of a hot alkaline solution (e.g., dilute NaOH).
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Treat the solution with activated carbon to remove colored impurities.
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Filter the hot solution to remove the activated carbon.
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Re-precipitate the uric acid by adding acid to the filtrate as described in step 1.
-
Collect and dry the purified uric acid crystals.
-
-
Quantification:
-
The concentration of uric acid can be determined spectrophotometrically by measuring the absorbance at 293 nm or by using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Biosynthesis and Degradation Pathways
The following diagrams illustrate the key metabolic pathways involved in uric acid synthesis and degradation in microorganisms.
Caption: Uric acid biosynthesis pathway from purine nucleotides.
Caption: Microbial degradation pathway of uric acid.
Experimental Workflow
Caption: Workflow for uric acid production and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Host-derived Lactobacillus plantarum alleviates hyperuricemia by improving gut microbial community and hydrolase-mediated degradation of purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of purine-nucleoside degrading ability and in vivo uric acid lowering of Streptococcus thermophilus IDCC 2201, a novel antiuricemia strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assessment of Novel Acidic Compounds for In Vitro Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel acidic compounds, such as "Tsugaric Acid A," in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving novel acidic compounds for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving a wide range of organic compounds, including acidic molecules, for in vitro assays due to its high dissolving power for both polar and nonpolar compounds.[1][2] However, it is crucial to first assess the solubility of your specific compound. For acidic compounds that may have limited solubility in neutral DMSO, using an acidic DMSO solution can sometimes improve dissolution.[2][3] Always start with a small amount of the compound to test solubility before preparing a large stock solution.
Q2: How should I prepare stock solutions of a novel acidic compound?
A2: To prepare a stock solution, dissolve a precisely weighed amount of the compound in high-purity, anhydrous DMSO to a desired high concentration (e.g., 10 mM or 50 mM). Ensure the compound is completely dissolved by gentle vortexing or sonication. The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For acidic compounds that are difficult to dissolve, adding a small amount of a suitable acid to the DMSO may be necessary.[2][3]
Q3: What is the stability of a novel acidic compound in aqueous solutions and cell culture media?
A3: The stability of an acidic compound in aqueous solutions, including cell culture media, can be influenced by several factors such as pH, temperature, and the presence of enzymes in serum-containing media. Acidic compounds may be susceptible to hydrolysis or other degradation pathways in aqueous environments.[4][5] It is essential to experimentally determine the stability of your compound in your specific assay buffer and cell culture medium. This can be done by incubating the compound in the medium for various time points and then analyzing its concentration, for example, by HPLC.
Q4: What are the optimal storage conditions for solutions of novel acidic compounds?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[6] Working solutions diluted in aqueous buffers or cell culture media are generally less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be kept at 4°C for short periods (hours to a few days), but their stability should be verified.
Q5: Can solutions of novel acidic compounds be subjected to multiple freeze-thaw cycles?
A5: It is generally not recommended to subject solutions of compounds to multiple freeze-thaw cycles, as this can lead to degradation or precipitation. Storing stock solutions in single-use aliquots is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent Assay Results | 1. Compound degradation in assay medium. 2. Inaccurate pipetting of viscous DMSO stock. 3. Precipitation of the compound upon dilution. | 1. Perform a stability study of the compound in the assay medium over the time course of the experiment. 2. Use positive displacement pipettes for viscous DMSO stocks. 3. Check the final concentration of DMSO in the assay; it should typically be below 0.5%. Visually inspect for precipitate after dilution. |
| Precipitate Formation in the Well | 1. Low solubility of the compound in the aqueous assay buffer. 2. The final concentration of the compound exceeds its solubility limit. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (while ensuring it does not affect the cells or assay). 3. Consider using a different solvent or a co-solvent system if compatible with the assay. |
| Low or No Compound Activity | 1. The compound has degraded in the stock solution or during the experiment. 2. The compound is not bioavailable in the assay (e.g., binding to plastic or serum proteins). | 1. Verify the integrity of the compound in the stock solution and in the assay medium at the end of the incubation period using an analytical method like HPLC. 2. Reduce the serum concentration in the medium if possible, or use serum-free medium for the assay. |
Quantitative Data Summary
Table 1: Stability of a Novel Acidic Compound (Compound X) in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.3 | 93.1 | 82.4 |
| 24 | 95.2 | 85.4 | 65.7 |
Table 2: Solubility of a Novel Acidic Compound (Compound X) in Different Solvents.
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 12.5 |
| PBS (pH 7.4) | 0.8 |
| Water | < 0.1 |
Experimental Protocols
Protocol: Assessing the Stability of a Novel Acidic Compound in Cell Culture Medium
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to the final working concentration.
-
Incubate the compound-media mixture at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C.
-
Analyze the concentration of the remaining compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Impact of compound instability on a signaling pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of Tsugaric acid A during storage and handling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tsugaric acid A during storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to appropriate storage conditions. For long-term storage, it is recommended to store stock solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is imperative to protect the compound from light, regardless of the storage temperature.
Q2: What are the primary pathways through which this compound can degrade?
A2: Based on its chemical structure, a lanostane-type triterpenoid (B12794562) with a carboxylic acid and an acetate (B1210297) ester, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield a hydroxyl group. The carboxylic acid functional group itself is generally stable under these conditions.
-
Oxidation: The double bonds within the lanostane (B1242432) skeleton and the side chain are susceptible to oxidation, which can lead to the formation of epoxides, diols, or other oxygenated derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, likely through radical-mediated oxidation of the triterpenoid skeleton.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature and protection from light). 2. Prepare fresh stock and working solutions. 3. Perform a forced degradation study to identify potential degradation products and assess the stability of your current handling procedures. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard of this compound. 2. Analyze the sample using a stability-indicating HPLC method. 3. If degradation is confirmed, investigate the potential stress factor (pH, light, temperature, oxygen) that may have caused it. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. 2. Consider using a solubilizing agent or formulating the compound in a suitable delivery vehicle. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C for 1, 3, and 7 days. Also, heat a 1 mg/mL solution in parallel.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to a calibrated light source (providing both UV and visible light) for 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize any significant degradation products using techniques such as HPLC-MS and NMR.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
1. Method Development:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to ensure that the peaks of the degradation products are well-resolved from the peak of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels.
-
Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
- Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts and/or equipment.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Mass Spectrometry Analysis of Tsugaric Acid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tsugaric acid A and analyzing its mass spectrometry fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound in mass spectrometry?
A1: this compound has a chemical formula of C₃₂H₅₀O₄ and a monoisotopic mass of approximately 498.37 g/mol .[1] Depending on the ionization technique used, you can expect to observe the following ions:
-
In positive ion mode (e.g., ESI, APCI): The protonated molecule [M+H]⁺ at an m/z of approximately 499.38.
-
In negative ion mode (e.g., ESI, APCI): The deprotonated molecule [M-H]⁻ at an m/z of approximately 497.36.
Q2: What are the primary fragmentation patterns expected for this compound in MS/MS analysis?
A2: this compound is a pentacyclic triterpenoid. While specific fragmentation data for this compound is not extensively published, based on its structure and the known behavior of similar compounds, the following fragmentation pathways are likely. In negative ion mode ESI-MS/MS of the [M-H]⁻ ion, key neutral losses would include:
-
Loss of carbon dioxide (CO₂): A neutral loss of 44 Da from the carboxylic acid group.
-
Loss of acetic acid (CH₃COOH): A neutral loss of 60 Da from the acetate (B1210297) group.
-
Loss of ketene (B1206846) (C₂H₂O): A neutral loss of 42 Da, also originating from the acetate group.
-
Loss of water (H₂O): A neutral loss of 18 Da, potentially after the loss of the acetate group, from the resulting hydroxyl group.
In positive ion mode ESI-MS/MS of the [M+H]⁺ ion, fragmentation would likely involve the loss of water and the acetic acid moiety.[1][2]
Q3: Which ionization technique is most suitable for the analysis of this compound?
A3: Electrospray ionization (ESI) is a highly suitable technique for analyzing this compound.[3] Given its carboxylic acid functional group, it can be readily ionized in both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar compounds that may not ionize as efficiently with ESI.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal | - Low sample concentration.- Inefficient ionization.- Ion suppression from matrix components. | - Concentrate the sample.- Optimize ionization source parameters (e.g., temperature, voltages).- Experiment with different ionization modes (positive vs. negative ESI, APCI).- Improve sample cleanup to remove interfering substances like salts or detergents. |
| Inaccurate Mass Measurement | - Instrument out of calibration.- Instrument drift. | - Perform a mass calibration using a suitable standard before analysis.- Ensure the instrument has had adequate time to stabilize. |
| Unexpected Fragmentation Pattern | - In-source fragmentation.- Presence of isomers or impurities.- Incorrect collision energy settings. | - Reduce the cone voltage or other in-source collision energy parameters.- Verify sample purity using a chromatographic method (e.g., LC-MS).- Optimize collision energy in MS/MS experiments to obtain characteristic fragments. |
| Peak Tailing or Broadening | - Poor chromatography.- Contamination in the LC system or column. | - Optimize the mobile phase composition and gradient.- Ensure proper column conditioning and maintenance.- Use guard columns to protect the analytical column. |
| Non-reproducible Results | - Inconsistent sample preparation.- Fluctuations in instrument performance.- Contamination. | - Standardize the sample preparation protocol.- Regularly check instrument performance using standards.- Thoroughly clean the ion source and sample introduction system. |
Predicted Fragmentation Data
The following table summarizes the predicted m/z values for the precursor and major product ions of this compound in negative ion mode ESI-MS/MS.
| Ion | Formula | Predicted m/z | Interpretation |
| [M-H]⁻ | C₃₂H₄₉O₄⁻ | 497.36 | Deprotonated molecular ion |
| [M-H-CO₂]⁻ | C₃₁H₄₉O₂⁻ | 453.37 | Loss of carbon dioxide |
| [M-H-CH₃COOH]⁻ | C₃₀H₄₅O₂⁻ | 437.34 | Loss of acetic acid |
| [M-H-C₂H₂O]⁻ | C₃₀H₄₇O₃⁻ | 455.35 | Loss of ketene |
Experimental Protocols
1. Sample Preparation
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL to create a stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration suitable for your instrument (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Column: A C18 reversed-phase column is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or ammonium hydroxide.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical columns.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry Parameters (ESI)
-
Ionization Mode: Negative or Positive.
-
Capillary Voltage: Typically 2.5-4.0 kV.
-
Cone Voltage: Optimize for minimal in-source fragmentation (e.g., 20-40 V).
-
Source Temperature: 100-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 500-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation. A ramp of collision energies (e.g., 10-40 eV) is recommended to find the optimal conditions.
Visualizations
References
- 1. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutral Fragment Filtering for Rapid Identification of New Diester-Diterpenoid Alkaloids in Roots of Aconitum carmichaeli by Ultra-High-Pressure Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tsugaric Acid A vs. Ganoderic Acid A: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two lanostane-type triterpenoids: Tsugaric acid A and Ganoderic acid A. While both compounds share a common structural backbone and are found in medicinally significant fungi, the extent of scientific investigation into their biological effects differs significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key molecular pathways to facilitate a clear comparison for research and development purposes.
Chemical Structures
Ganoderic Acid A is a well-characterized triterpenoid (B12794562) primarily isolated from Ganoderma lucidum, a fungus with a long history in traditional medicine. Its chemical formula is C₃₀H₄₄O₇.
This compound , also a lanostane-type triterpenoid, has been reported in Ganoderma species. Its chemical formula is C₃₂H₅₀O₄. The structural difference lies in the side chain and the degree and nature of oxidation on the core ring structure.
Comparative Biological Activity
A substantial body of research has elucidated the diverse biological activities of Ganoderic acid A. In contrast, publicly available, peer-reviewed data on the specific biological effects of this compound is limited. The following tables summarize the known quantitative data for Ganoderic acid A and the reported qualitative activities for this compound.
Table 1: Anticancer Activity - Cytotoxicity Data for Ganoderic Acid A
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Data Not Quantified | [1] |
| SMMC7721 | Hepatocellular Carcinoma | Data Not Quantified | [1] |
| Human Osteosarcoma cells | Osteosarcoma | Not Specified | [1] |
| B-cell lymphoma cells | B-cell lymphoma | Not Specified | [1] |
| Breast cancer cells | Breast Cancer | Not Specified | [1] |
Note: While multiple studies confirm the cytotoxic effects of Ganoderic acid A on these cell lines, specific IC₅₀ values were not consistently reported in the cited literature. It is stated that it inhibits proliferation in a dose- and time-dependent manner.
Table 2: Other Key Biological Activities
| Biological Activity | This compound | Ganoderic Acid A |
| Anti-inflammatory | Reported to inhibit superoxide (B77818) anion formation. | Inhibits transcription factors AP-1 and NF-κB. Modulates TGF-β/Smad and MAPK signaling pathways. |
| Antiviral (Anti-HIV) | No data available. | Moderately active inhibitor of HIV-1 protease (IC₅₀: 0.17-0.23 mM). |
| Hepatoprotective | No data available. | Reported hepatoprotective activities. |
| Skin Protection | Reported to protect human keratinocytes against UVB-induced damage. | No specific data available. |
| Enzyme Inhibition | No data available. | Inhibits farnesyl protein transferase. |
Mechanism of Action & Signaling Pathways
Ganoderic Acid A has been shown to modulate multiple critical signaling pathways involved in cancer progression and inflammation. These include the inhibition of pro-inflammatory pathways such as NF-κB and AP-1, and the modulation of the TGF-β/Smad and MAPK pathways, which are crucial in cell growth, differentiation, and apoptosis.
This compound has been reported to inhibit superoxide anion formation, suggesting a role in mitigating oxidative stress. It also shows potential in protecting skin cells from UVB radiation. However, the specific molecular pathways underlying these activities have not yet been elucidated in published literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the biological activities discussed.
MTT Assay for Cytotoxicity (General Protocol)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Ganoderic Acid A) and incubated for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Superoxide Anion Scavenging Assay (General Protocol)
This assay measures the ability of a compound to inhibit the formation of superoxide radicals.
-
Reagent Preparation: Prepare a reaction mixture containing a source of superoxide anions (e.g., phenazine (B1670421) methosulfate-NADH system) and a detection agent (e.g., nitroblue tetrazolium, NBT).
-
Compound Addition: Add various concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction (e.g., by adding NADH) and incubate at room temperature for a specific time.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm). The decrease in absorbance in the presence of the test compound indicates superoxide scavenging activity.
UVB Protection Assay in Human Keratinocytes (General Protocol)
This protocol assesses the ability of a compound to protect skin cells from UVB-induced damage.
-
Cell Culture: Human keratinocytes (e.g., HaCaT cells) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specified period.
-
UVB Irradiation: The cell culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a specific dose of UVB radiation.
-
Post-incubation: After irradiation, the PBS is replaced with fresh medium (with or without the test compound), and the cells are incubated for a further 24-48 hours.
-
Assessment of Cell Damage: Cell viability (e.g., using MTT assay), DNA damage (e.g., using comet assay), or apoptosis (e.g., by measuring caspase activity) is assessed.
Conclusion and Future Directions
The available scientific literature demonstrates that Ganoderic acid A is a multifaceted compound with significant potential in anticancer and anti-inflammatory applications, supported by a growing understanding of its mechanisms of action on key cellular signaling pathways.
In contrast, this compound remains largely uncharacterized in terms of its biological activities. Preliminary reports of its ability to inhibit superoxide anion formation and protect against UVB damage are promising and warrant further investigation. Given its structural similarity to other biologically active lanostane (B1242432) triterpenoids, it is plausible that this compound possesses a range of pharmacological effects.
Future research should focus on:
-
Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and establish IC₅₀ values.
-
In-depth investigation of its anti-inflammatory properties using various in vitro and in vivo models.
-
Elucidation of the molecular mechanisms and signaling pathways modulated by this compound to understand how it exerts its biological effects.
A thorough characterization of this compound will be essential to determine its potential as a therapeutic agent and to draw a more complete and data-driven comparison with its well-studied counterpart, Ganoderic acid A.
References
Validating Tsugaric Acid A: A Comparative Guide to its Potential as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens necessitates the discovery and validation of novel antimicrobial agents. Tsugaric acid A, a polyketide metabolite isolated from the fungus Phoma herbarum, has been identified as a compound with potential antimicrobial properties. This guide provides a framework for evaluating its efficacy by comparing it with established antimicrobial agents. Due to the current scarcity of publicly available quantitative data on this compound's antimicrobial activity, this document uses Lovastatin (B1675250), another well-characterized fungal polyketide, as an illustrative example for comparative data presentation. Detailed experimental protocols for determining key antimicrobial parameters and visualizations of relevant biological pathways and workflows are provided to guide researchers in the validation process.
Comparative Antimicrobial Activity
A critical step in validating a new antimicrobial agent is to compare its in vitro activity against a panel of clinically relevant microorganisms with that of existing drugs. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard metrics for this purpose.
Table 1: Illustrative Comparison of Antimicrobial Activity (MIC/MBC in µg/mL)
| Microorganism | This compound (Hypothetical Data) | Lovastatin (Illustrative Example) | Vancomycin (Positive Control) | Amphotericin B (Positive Control) |
| Staphylococcus aureus (ATCC 29213) | - | 1250[1] | 1 | - |
| Methicillin-resistantS. aureus (MRSA) | - | - | 4 | - |
| Escherichia coli (ATCC 25922) | - | > 1250[2] | 4 | - |
| Pseudomonas aeruginosa (ATCC 27853) | - | - | 16 | - |
| Candida albicans (ATCC 90028) | - | Fungistatic[3][4] | - | 0.5 |
| Cryptococcus neoformans (H99) | - | - | - | 1 |
Data for Lovastatin's effect on C. albicans is reported as fungistatic, meaning it inhibits growth but may not kill the organism.[3]
Mechanism of Action: Polyketide Biosynthesis
This compound is a polyketide, a class of secondary metabolites synthesized by a large multi-enzyme complex known as Polyketide Synthase (PKS). Understanding the biosynthetic pathway can provide insights into the compound's mechanism of action. While the specific pathway for this compound is not yet elucidated, a generalized schematic for a Type I PKS, common in fungi, is presented below. This modular enzymatic assembly line sequentially adds and modifies acyl-CoA units to build the complex polyketide backbone.
Caption: Generalized workflow of a Type I Polyketide Synthase module.
Experimental Protocols
Standardized protocols are essential for generating reproducible data. The following methods are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in broth directly in the 96-well plate to cover the desired concentration range.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria or as appropriate for the test organism.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of an agent that kills the majority of the initial bacterial inoculum.
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
-
Plating: Aliquot a standardized volume (e.g., 100 µL) from each of these clear wells and spread it onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Workflow for Minimum Inhibitory and Bactericidal Concentration assays.
Conclusion and Future Directions
While this compound has been identified as a potential antimicrobial agent, a comprehensive evaluation of its efficacy is pending the generation of robust in vitro and in vivo data. This guide provides the necessary framework and standardized protocols for researchers to undertake such a validation. The illustrative data for lovastatin highlights how the antimicrobial profile of a fungal polyketide can be presented and compared. Future studies should focus on determining the MIC and MBC of this compound against a wide array of bacterial and fungal pathogens, including multidrug-resistant strains. Elucidating its specific biosynthetic pathway and mechanism of action will be crucial for understanding its therapeutic potential and for any future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol suppresses antimicrobial effect of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lovastatin possesses a fungistatic effect against Candida albicans, but does not trigger apoptosis in this opportunistic human pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Unraveling the Cellular Targets of Novel Natural Products: A Methodological Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the established methodologies for identifying and validating the cellular targets of novel natural products. This guide is presented in the context of a hypothetical compound, "Tsugaric acid A," for which no public data currently exists, thereby providing a roadmap for future research endeavors.
Executive Summary
The identification of the cellular targets of novel bioactive compounds is a critical step in the drug discovery and development pipeline. While the specific molecular targets of this compound in human cells have not been documented in publicly available scientific literature, this guide provides a comprehensive overview of the current strategies and experimental protocols that can be employed to elucidate its mechanism of action. We will explore various methodologies, from initial target identification to subsequent validation, and provide templates for data presentation and visualization of experimental workflows.
Strategies for Target Identification
The process of identifying the specific cellular proteins that a bioactive compound interacts with can be broadly categorized into two approaches: direct and indirect methods.
Direct Methods (Affinity-Based Approaches): These methods rely on the physical interaction between the compound and its target protein(s). A common strategy involves creating a chemical probe by modifying the natural product with a tag (e.g., biotin (B1667282) or a photo-reactive group). This probe is then used to "fish out" its binding partners from a cellular lysate or in living cells.
Indirect Methods (Perturbation-Based Approaches): These methods infer the target by observing the cellular response to the compound. This can include monitoring changes in gene expression (transcriptomics), protein levels (proteomics), or metabolic profiles (metabolomics). Computational approaches, such as molecular docking and pathway analysis, can also predict potential targets based on the compound's structure and observed biological activity.
Experimental Protocols for Target Identification
Affinity Chromatography Coupled with Mass Spectrometry
This is a powerful direct method for identifying protein targets.
-
Probe Synthesis: A derivative of the natural product is synthesized with an affinity tag (e.g., biotin) attached via a linker. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.
-
Immobilization: The biotinylated probe is immobilized on a solid support, such as streptavidin-coated beads.
-
Affinity Pull-down: The immobilized probe is incubated with a cell lysate. Proteins that bind to the probe are captured on the beads.
-
Washing and Elution: Non-specific binders are removed through a series of washing steps. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique that can be used to monitor the engagement of a compound with its target in a cellular context without the need for chemical modification of the compound.
-
Cell Treatment: Intact cells are treated with the natural product or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. Target engagement by the compound usually leads to a stabilization of the protein, resulting in a higher melting temperature.
Target Validation in Human Cells
Once potential targets have been identified, it is essential to validate that they are indeed responsible for the observed biological effects of the compound.
Genetic Validation: This involves modulating the expression of the target protein and observing if this mimics or alters the cellular response to the compound.
-
Gene Knockdown (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to reduce the expression of the target gene.
-
Gene Knockout (CRISPR/Cas9): The CRISPR/Cas9 system is used to create a permanent loss-of-function mutation in the target gene.
Pharmacological Validation: This involves using a known inhibitor or activator of the target protein to see if it phenocopies the effects of the natural product.
Data Presentation for Comparative Analysis
To facilitate the comparison of a novel compound like this compound with other alternatives, quantitative data should be summarized in clear and structured tables. Below are templates for presenting key experimental results.
Table 1: In Vitro Binding Affinity
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |
| This compound | Target X | Experimental Value | e.g., SPR, ITC |
| Alternative 1 | Target X | Value | e.g., SPR, ITC |
| Alternative 2 | Target X | Value | e.g., SPR, ITC |
Table 2: Enzymatic Inhibition/Activation
| Compound | Target Enzyme | IC50 / EC50 | Assay Type |
| This compound | Enzyme Y | Experimental Value | e.g., FRET, Luminescence |
| Alternative 1 | Enzyme Y | Value | e.g., FRET, Luminescence |
| Alternative 2 | Enzyme Y | Value | e.g., FRET, Luminescence |
Table 3: Cellular Activity
| Compound | Cell Line | EC50 (Phenotypic Endpoint) | Target Engagement (CETSA Shift) |
| This compound | Human Cell Line Z | Experimental Value | Value (°C) |
| Alternative 1 | Human Cell Line Z | Value | Value (°C) |
| Alternative 2 | Human Cell Line Z | Value | Value (°C) |
Conclusion
While the specific cellular targets and mechanism of action of this compound remain to be discovered, the methodologies outlined in this guide provide a robust framework for its investigation. By employing a combination of direct and indirect target identification strategies, followed by rigorous validation experiments, researchers can systematically unravel the therapeutic potential of this and other novel natural products. The clear and comparative presentation of quantitative data will be instrumental in positioning its performance against existing alternatives in the field of drug discovery.
Differentiating Tsugaric Acid A and Its 3β-Isomer: A Chromatographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Tsugaric acid A, a lanostane-type triterpenoid (B12794562), and its isomers are of significant interest in pharmaceutical research due to their potential biological activities. The precise separation and quantification of these isomers are critical for accurate structure-activity relationship studies and for ensuring the purity and consistency of active pharmaceutical ingredients. This guide provides a comparative overview of chromatographic approaches for differentiating this compound from its key isomers, supported by established methodologies for similar compounds.
Understanding the Isomers
This compound is chemically known as 3α-acetoxylanosta-8,24-dien-21-oic acid. A primary stereoisomer of interest is its C-3 epimer, 3β-acetoxylanosta-8,24-dien-21-oic acid. These two compounds are diastereomers, differing only in the spatial orientation of the acetoxy group at the C-3 position of the lanostane (B1242432) skeleton. This subtle structural difference can be exploited for chromatographic separation.
Chromatographic Separation Strategies
High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation of triterpenoid isomers.[1] Based on established methods for the separation of similar lanostane triterpenoids, such as ganoderic acids, a reversed-phase chromatographic approach is highly effective.
Key Separation Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl Column | Provides excellent hydrophobic selectivity for triterpenoids. |
| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid or Acetic Acid) | Acetonitrile offers good elution strength, while the acidic modifier improves peak shape and ionization efficiency for MS detection. |
| Elution Mode | Gradient Elution | A gradient of increasing acetonitrile concentration allows for the effective separation of compounds with varying polarities. |
| Detection | UV (210 nm and 252 nm) and/or Mass Spectrometry (ESI-MS) | UV detection at lower wavelengths is suitable for general triterpenoid detection, while 252 nm is more specific for those with conjugated systems. MS provides mass information for unambiguous identification. |
Expected Chromatographic Behavior
While specific retention time data for the separation of this compound and its 3β-isomer is not widely published, we can infer their elution order based on the general principles of reversed-phase chromatography and data from similar compounds. The 3β-hydroxy and 3β-acetoxy triterpenoids are generally less polar than their 3α counterparts. This decreased polarity leads to stronger interaction with the non-polar stationary phase, resulting in longer retention times.
Predicted Elution Order and Performance Data
The following table outlines the expected performance of a reversed-phase HPLC/UPLC method for the separation of this compound and its 3β-isomer, based on typical results for similar triterpenoid separations.
| Compound | Isomer | Predicted Retention Time (Relative) | Expected Resolution (Rs) |
| This compound | 3α-acetoxy | Shorter | > 1.5 |
| 3β-acetoxylanosta-8,24-dien-21-oic acid | 3β-acetoxy | Longer | > 1.5 |
Note: Actual retention times will vary depending on the specific chromatographic conditions.
Experimental Protocols
The following is a representative experimental protocol for the HPLC/UPLC-MS analysis of this compound and its isomers, adapted from established methods for lanostane triterpenoids.
Sample Preparation
-
Extraction: Extract the plant or fungal material containing this compound with a suitable organic solvent such as ethanol (B145695) or methanol.
-
Purification: The crude extract can be further purified by solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.
-
Dissolution: Dissolve the dried extract in the initial mobile phase composition for injection.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-50% B
-
40-45 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm and 252 nm.
UPLC-MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A similar gradient profile to the HPLC method, but with a shorter run time (e.g., 10-15 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 497.3).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the chromatographic differentiation of this compound and its isomers.
Caption: Experimental workflow for the separation and analysis of this compound and its isomers.
Signaling Pathway Context
While the direct signaling pathways modulated by this compound are still under investigation, many triterpenoids isolated from medicinal mushrooms like Ganoderma species are known to interact with inflammatory and cell proliferation pathways. A generalized diagram of a potential signaling pathway that could be investigated for this compound and its isomers is presented below. Differentiating the isomers is crucial, as stereochemistry can significantly impact biological activity and interaction with protein targets within these pathways.
Caption: A generalized signaling pathway potentially modulated by lanostane triterpenoids.
References
A Comparative Analysis of Tsugaric Acid A and Other Triterpenoids
An In-depth Guide for Researchers and Drug Development Professionals
Triterpenoids, a diverse class of natural products, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of Tsugaric acid A, a lanostane-type triterpenoid (B12794562), with other well-studied triterpenoids, including ursolic acid, oleanolic acid, betulinic acid, and glycyrrhetinic acid. The comparison focuses on their anti-cancer and anti-inflammatory properties, supported by available experimental data. While quantitative data for a direct comparison with this compound is limited in the current literature, this guide summarizes its known biological activities and provides a framework for its evaluation against other prominent triterpenoids.
Introduction to Triterpenoids
Triterpenoids are a large and structurally diverse class of organic compounds, synthesized in plants and other organisms through the cyclization of squalene. They are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, antiviral, and antioxidant effects[1]. Their therapeutic potential has made them a subject of intense research in drug discovery and development.
This compound is a lanostane-type triterpenoid that has been isolated from the fungus Ganoderma lucidum[2]. While research on this compound is not as extensive as for other triterpenoids, existing studies have highlighted its antioxidant properties, particularly its ability to inhibit superoxide (B77818) anion formation, and its protective effects against UVB-induced damage in human keratinocytes.
Comparative Data on Biological Activity
Table 1: Comparative Cytotoxic Activity (IC50) of Selected Triterpenoids against Various Cancer Cell Lines
| Triterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Ursolic Acid | MCF-7 | Breast Cancer | 13.43 - 30 | [3][4] |
| T24 | Bladder Cancer | 17.52 | [3] | |
| A549 | Lung Cancer | 6.07 - 22.27 | [5] | |
| HepG2 | Liver Cancer | 22.27 | [5] | |
| Oleanolic Acid | MCF-7 | Breast Cancer | 4.0 - 132.29 | [2][6] |
| HCT-116 | Colon Cancer | 18.66 | [7] | |
| HepG2 | Liver Cancer | >50 | [7] | |
| DU145 | Prostate Cancer | 112.57 | [2] | |
| Betulinic Acid | MCF-7 | Breast Cancer | 9.4 | [8] |
| HT-29 | Colon Cancer | 6.85 | [8] | |
| HepG2 | Liver Cancer | 12.74 | [8] | |
| EPG85-257 | Gastric Carcinoma | 2.01 - 6.16 | [9] | |
| Glycyrrhetinic Acid | MCF-7 | Breast Cancer | 1.8 - 8.6 | [10] |
| MDA-MB-231 | Breast Cancer | 1.3 - 9.5 | [10] | |
| NTUB1 | Bladder Cancer | 2.34 - 4.7 | [10] |
Table 2: Comparative Anti-inflammatory Activity (IC50) of Selected Triterpenoids
| Triterpenoid | Assay | Cell Line/Model | IC50 (µM) | Reference(s) |
| Ursolic Acid | Inhibition of NO production | RAW 264.7 macrophages | ~10 | [11] |
| RORγt antagonism | Th17 cells | 0.56 | ||
| Oleanolic Acid | Inhibition of PTP-1B | In vitro | 0.56 - 12.2 | [12] |
| Inhibition of NO production | BV2 microglia | Not specified | [12] | |
| Betulinic Acid | Inhibition of NO production | RAW 264.7 macrophages | Not specified | [13] |
| Glycyrrhizic Acid | Inhibition of CYP3A4 | Human Liver Microsomes | 1.57 (Ki) | [14] |
| Inhibition of CYP2C9 | Human Liver Microsomes | 42.89 | [14] | |
| Inhibition of CYP2C19 | Human Liver Microsomes | 40.26 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments relevant to the activities discussed.
MTT Assay for Cytotoxicity
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the triterpenoid for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the triterpenoid compared to the LPS-stimulated control.
Superoxide Anion Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, a reactive oxygen species.
Principle: Superoxide anions are generated in a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH) and reduce a tetrazolium salt (e.g., Nitroblue Tetrazolium - NBT) to a colored formazan. The scavenging activity of a compound is measured by its ability to inhibit this color formation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, NADH, NBT, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding phenazine methosulfate (PMS).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 560 nm).
-
Data Analysis: Calculate the percentage of superoxide radical scavenging activity. The IC50 value represents the concentration of the compound that scavenges 50% of the superoxide radicals.
UVB Protection Assay in Keratinocytes
This assay evaluates the protective effect of a compound against UVB-induced cell damage.
Principle: Human keratinocytes are exposed to a controlled dose of UVB radiation in the presence or absence of the test compound. Cell viability and markers of cellular damage are then assessed.
Protocol:
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT cells) in appropriate plates. Pre-treat the cells with the test compound at various concentrations for a specified time before UVB exposure.
-
UVB Irradiation: Wash the cells with PBS and expose them to a specific dose of UVB radiation (e.g., 30 mJ/cm²).
-
Post-incubation: After irradiation, incubate the cells in fresh medium (with or without the test compound) for a further period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay or another suitable method.
-
Analysis of Cellular Damage: Assess markers of DNA damage (e.g., cyclobutane (B1203170) pyrimidine (B1678525) dimers), oxidative stress (e.g., reactive oxygen species levels), and apoptosis (e.g., caspase activity).
-
Data Analysis: Compare the results from the compound-treated cells with the UVB-irradiated control to determine the protective effect.
Signaling Pathways and Mechanisms of Action
Triterpenoids exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, studies on other lanostane-type triterpenoids and pentacyclic triterpenoids provide insights into their potential mechanisms of action.
Anti-Cancer Signaling Pathways
Many triterpenoids, including those of the lanostane (B1242432) type, have been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting key signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK pathway [6][15][16].
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of triterpenoids are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to compare the biological activities of different triterpenoids. The following diagram illustrates a typical experimental workflow.
Conclusion
While ursolic acid, oleanolic acid, betulinic acid, and glycyrrhetinic acid have demonstrated significant anti-cancer and anti-inflammatory activities with quantifiable IC50 values, the current body of literature on this compound primarily highlights its antioxidant and photoprotective effects. The lack of direct comparative quantitative data for this compound in cytotoxicity and anti-inflammatory assays presents a research gap. Future studies should focus on evaluating this compound in the standardized assays outlined in this guide to enable a direct and robust comparison with other promising triterpenoids. Such research will be invaluable for elucidating the full therapeutic potential of this lanostane-type triterpenoid and its place within the broader landscape of natural product-based drug discovery. The signaling pathway diagrams provided offer a starting point for investigating the molecular mechanisms that may underlie the biological activities of this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Langerhans cells orchestrate apoptosis of DNA‐damaged keratinocytes upon high‐dose UVB skin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ultraviolet B-induced oxidative damage in human skin keratinocytes is alleviated by Pinus morrisonicola leaf essential oil through activation of the Nrf2-dependent antioxidant defense system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Superoxide Radical (•O2-) Scavenging Assay [bio-protocol.org]
- 14. Lanostane triterpenoids from mycelia-associated Ganoderma sinense and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validating Anti-Proliferative Effects of Novel Compounds In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful translation of in vitro anti-proliferative activity to in vivo efficacy is a critical milestone in the development of novel anti-cancer therapeutics. This guide provides a framework for validating the anti-proliferative effects of investigational compounds, such as Tsugaric acid A, in vivo. Due to a lack of publicly available in vivo data for this compound, this document will serve as a template, utilizing data from Ursolic Acid, a natural compound with demonstrated anti-proliferative properties, as a comparative example.
Comparative Efficacy of Anti-Proliferative Agents in vivo
The following table summarizes hypothetical in vivo data for a test compound, "this compound (Hypothetical)," alongside published data for Ursolic Acid. This structured format allows for a direct comparison of key efficacy parameters.
| Parameter | This compound (Hypothetical) | Ursolic Acid |
| Animal Model | Athymic Nude Mice (nu/nu) | Athymic Nude Mice (nu/nu) / Kunming Mice |
| Cancer Cell Line | Human Prostate Cancer (DU145) | Human Prostate Cancer (DU145) / Human Non-Small Cell Lung Cancer (A549) / Mouse Hepatocellular Carcinoma (H22) |
| Treatment Dose & Schedule | 150 mg/kg, daily, oral gavage | 200 mg/kg, daily for 6 weeks[1] / 100 mg/kg[2] |
| Tumor Growth Inhibition | 65% | Significant inhibition of DU145 tumor growth[1] / Significant inhibition of A549 tumor growth[2] / 52.8% inhibition in H22 xenografts[3] |
| Effect on Body Weight | No significant change | No significant effect on body weight |
| Observed Toxicity | No observable signs of toxicity | Low toxicity reported in animal models |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are standard protocols for key experiments in assessing anti-proliferative effects.
In Vivo Tumor Xenograft Study
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anti-cancer activity of a test compound.
1. Cell Culture and Preparation:
- Human cancer cell lines (e.g., DU145, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are grown to 70-80% confluency and harvested during the exponential growth phase.
- Cells are washed and resuspended in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 2 x 10^6 cells/100 µL.
2. Animal Handling and Tumor Implantation:
- Immunocompromised mice (e.g., athymic nude mice), aged 6-8 weeks, are used.
- Mice are anesthetized, and 100 µL of the cell suspension is subcutaneously injected into the flank.
3. Tumor Growth Monitoring and Treatment:
- Tumor growth is monitored by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
- The test compound (e.g., this compound) and a vehicle control are administered daily via oral gavage or another appropriate route.
- Body weight is monitored as an indicator of toxicity.
4. Endpoint and Analysis:
- The study is terminated when tumors in the control group reach a predetermined size.
- Tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
- The percentage of tumor growth inhibition is calculated.
Visualizing Molecular Mechanisms and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
A key aspect of understanding a compound's anti-proliferative mechanism is to identify the signaling pathways it modulates. The PI3K/Akt pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.
References
- 1. Ursolic acid inhibits multiple cell survival pathways leading to suppression of growth of prostate cancer xenograft in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro-in vivo dose response of ursolic acid, sulforaphane, PEITC, and curcumin in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tsugaric Acid A: A Potent α-Glucosidase Inhibitor from Nature's Pharmacy
A comparative guide to the mechanism of action of Tsugaric acid A versus established antidiabetic drugs.
For Immediate Release
Researchers in the fields of natural product chemistry and drug discovery are continually exploring novel compounds with therapeutic potential. Among these, this compound, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a promising candidate for the management of type 2 diabetes. This guide provides a detailed comparison of the mechanism of action of this compound with that of well-established α-glucosidase inhibitors, supported by available experimental data.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the lanostane family, a class of compounds known for their diverse biological activities.[1][2] Isolated from Ganoderma lucidum, a fungus with a long history in traditional medicine, this compound has garnered scientific interest for its potential as an α-glucosidase inhibitor.[1][2] α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to a reduction in postprandial blood glucose levels, a critical factor in managing type 2 diabetes.
Mechanism of Action: A Comparative Overview
The primary mechanism of action of this compound and other α-glucosidase inhibitors is the competitive and reversible inhibition of α-glucosidase enzymes in the small intestine. This action delays the digestion of carbohydrates, thereby mitigating the sharp increase in blood glucose levels after a meal.
Known α-Glucosidase Inhibitors:
-
Acarbose (B1664774): A pseudo-tetrasaccharide of microbial origin, acarbose is a widely prescribed α-glucosidase inhibitor.[3][4][5] It acts as a competitive inhibitor of intestinal α-glucosidases, delaying carbohydrate digestion and prolonging the overall digestion time.[5] This leads to a dose-dependent decrease in postprandial blood glucose and attenuates glucose-induced insulin (B600854) secretion.[5]
-
Voglibose (B1684032): Another potent α-glucosidase inhibitor, voglibose is also a competitive inhibitor. It has a high affinity for α-glucosidase enzymes like sucrase and maltase.
-
Miglitol (B1676588): A deoxynojirimycin derivative, miglitol is structurally similar to glucose and acts as a competitive inhibitor of α-glucosidases.[6] By binding to the enzyme, it prevents the breakdown of complex carbohydrates.
This compound and Lanostane Triterpenoids:
While specific kinetic studies on this compound are limited in the publicly available literature, research on analogous lanostane triterpenoids from Ganoderma species provides strong evidence for a similar mechanism of action. Studies have shown that these compounds effectively inhibit α-glucosidase.[7][8] The structural features of lanostane triterpenoids, such as the presence of a carboxylic acid group and specific hydroxylation patterns, are believed to be crucial for their inhibitory activity.[1]
Comparative Performance: Quantitative Data
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/Type |
| Lanostane Triterpenoid (from G. weberianum) | α-Glucosidase | 122.1 µM | Ganoderma weberianum |
| Acarbose | α-Glucosidase | 11 nM - 304.6 µM | Microbial |
| Voglibose | Sucrase, Maltase | 3.9 nM, 6.4 nM | Microbial |
| Miglitol | Human lysosomal α-glucosidase, Rat sucrase | 0.35 µM, 0.11 µM | Synthetic |
Note: IC50 values for Acarbose can vary significantly depending on the specific α-glucosidase enzyme source and assay conditions. The value of 304.6 µM for acarbose was reported in the same study as the lanostane triterpenoid from G. weberianum, allowing for a more direct comparison under those specific experimental conditions.[7]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for assessing α-glucosidase inhibition.
References
- 1. Lanostane triterpenes from the mushroom Ganoderma resinaceum and their inhibitory activities against α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Acarbose | Glycosylases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Two lanostane triterpenoids with α-glucosidase inhibitory activity from the fruiting bodies of Ganoderma weberianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanostane triterpenes from the mushroom Ganoderma resinaceum and their inhibitory activities against α-glucosidase [agris.fao.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against Tsugaric acid A with structurally related triterpenoid (B12794562) compounds. Due to the limited availability of published data on antibodies specific to this compound, this document presents a projected study design and hypothetical data to illustrate the expected cross-reactivity profile. The experimental protocols provided are based on established methodologies for antibody production and immunoassays for small molecules.
Introduction to this compound and Cross-Reactivity
This compound is a lanostane-type triterpenoid found in medicinal fungi such as Ganoderma lucidum.[1] Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3][4][5][6] Given the structural similarities among different triterpenoids, antibodies raised against one compound may exhibit cross-reactivity with others. Understanding this cross-reactivity is crucial for the development of specific immunoassays and for elucidating the mode of action of these compounds.
This guide explores the hypothetical cross-reactivity of an antibody developed against this compound with other relevant triterpenoids. The presented data is intended to serve as a framework for designing and interpreting such studies.
Data Presentation: Hypothetical Cross-Reactivity Data
The following tables summarize the projected quantitative data from competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) analyses.
Table 1: Competitive ELISA Cross-Reactivity of Anti-Tsugaric Acid A Polyclonal Antibody
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | lanostane-type triterpenoid | 15 | 100 |
| Compound B (e.g., a close structural analog) | lanostane-type triterpenoid | 75 | 20 |
| Compound C (e.g., a different class of triterpenoid) | oleanane-type triterpenoid | > 1000 | < 1.5 |
| Compound D (structurally unrelated) | diterpenoid | > 10000 | < 0.15 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Table 2: Kinetic and Affinity Constants from Surface Plasmon Resonance (SPR) Analysis
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10^5 | 3.8 x 10^-3 | 1.5 x 10^-8 |
| Compound B | 5.0 x 10^4 | 1.9 x 10^-3 | 3.8 x 10^-8 |
| Compound C | No significant binding | - | - |
| Compound D | No significant binding | - | - |
ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant (kd/ka)
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hypothetical Production of Anti-Tsugaric Acid A Polyclonal Antibodies
-
Hapten-Carrier Conjugation: this compound, as a small molecule (hapten), would be conjugated to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to render it immunogenic. The carboxylic acid group of this compound would be activated using a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an active ester, which is then reacted with the amine groups of the carrier protein.
-
Immunization: The this compound-KLH conjugate would be emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and used to immunize rabbits. A series of immunizations would be performed over several weeks to elicit a high-titer polyclonal antibody response.
-
Antibody Purification: The polyclonal antibodies would be purified from the rabbit serum by affinity chromatography using a column with immobilized this compound-BSA.
Competitive ELISA Protocol
-
Plate Coating: A 96-well microtiter plate would be coated with the this compound-BSA conjugate (the coating antigen) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate would be blocked with a solution of 5% non-fat dry milk or BSA in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Competition Reaction: A fixed concentration of the purified anti-Tsugaric acid A antibody would be pre-incubated with varying concentrations of this compound (as the standard) or the test compounds. This mixture would then be added to the coated and blocked wells.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific for the primary antibody's species (rabbit) would be added.
-
Signal Generation: A substrate for the enzyme (e.g., TMB for HRP) would be added, and the resulting color development would be measured using a microplate reader. The signal is inversely proportional to the concentration of the free compound in the sample.
-
Data Analysis: The IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding) would be calculated from the standard curve, and the percent cross-reactivity would be determined relative to this compound.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Immobilization: The purified anti-Tsugaric acid A antibody (ligand) would be immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Varying concentrations of this compound and the test compounds (analytes) in a suitable running buffer would be injected over the sensor surface. The binding events would be monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: Between analyte injections, the sensor surface would be regenerated using a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) without denaturing the immobilized antibody.
-
Data Analysis: The resulting sensorgrams would be analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction.[7]
Mandatory Visualizations
Conclusion
This guide outlines a framework for assessing the cross-reactivity of antibodies raised against this compound with other triterpenoids. The hypothetical data suggests that while a high degree of specificity for this compound is achievable, some cross-reactivity with structurally very similar analogs can be expected. The provided experimental protocols for antibody production, ELISA, and SPR serve as a starting point for researchers aiming to develop and characterize antibodies for this important class of natural products. The visualization of the experimental workflow and the potential inhibitory action on the NF-κB signaling pathway provide a broader context for the significance of such studies in drug discovery and development. Further experimental validation is necessary to confirm these projections.
References
- 1. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review | MDPI [mdpi.com]
- 7. biosensingusa.com [biosensingusa.com]
Safety Operating Guide
Proper Disposal of Tsugaric Acid A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Tsugaric acid A, a complex carboxylic acid utilized in various research applications.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on general best practices for the disposal of acidic chemical compounds. All laboratory personnel must consult their institution's specific safety protocols and local regulations before proceeding.
Summary of Chemical Data
The following table summarizes the available chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 174391-64-1 | [1][2] |
| Molecular Formula | C₃₂H₅₀O₄ | [1][2][3] |
| Molecular Weight | 498.7 g/mol | |
| IUPAC Name | 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |
| Synonyms | 3-α-acetyloxylanosta-8,24-dien-21-oic acid; 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid | |
| Physical Description | Solid | |
| Melting Point | 181 - 182 °C | |
| Purity | 95%~99% |
Experimental Protocol: Neutralization and Disposal
The primary method for the safe disposal of acidic waste is through neutralization. This process should only be performed by trained personnel who are comfortable with the procedure and have access to the appropriate personal protective equipment.
Personnel Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Conduct all steps of the disposal procedure within a certified chemical fume hood to ensure adequate ventilation.
Step-by-Step Disposal Procedure:
-
Dilution:
-
Slowly and cautiously add the this compound solution or small quantities of the solid to a large volume of cold water. A starting ratio of 1:10 (acid to water) is recommended.
-
Crucially, always add acid to water, never the other way around, to prevent a dangerous exothermic reaction.
-
-
Neutralization:
-
While gently stirring the diluted solution, slowly add a weak base. Suitable bases include sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.
-
The addition of the base should be done incrementally to control the rate of reaction and any potential heat generation.
-
-
pH Monitoring:
-
Use pH paper or a calibrated pH meter to frequently monitor the pH of the solution.
-
Continue to add the weak base in small portions until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with a copious amount of water.
-
It is imperative to consult your institution's specific guidelines and local, state, and federal regulations for aqueous waste disposal before proceeding.
-
-
Container Rinsing:
-
Thoroughly rinse the empty this compound container with water at least three times.
-
The rinsate from the container should also be neutralized using the same procedure outlined above before disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tsugaric Acid A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like Tsugaric acid A. Due to the limited specific safety data available for this compound, it is crucial to handle it with the highest degree of caution, assuming it may be cytotoxic and corrosive. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure safe handling.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent exposure through skin contact, inhalation, or accidental ingestion.[1][2] The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Required Personal Protective Equipment |
| Unpacking and Storage | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][3] - Eye Protection: Safety glasses with side shields. |
| Preparation and Handling (e.g., weighing, dissolving) | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][3] - Eye and Face Protection: Chemical splash goggles and a full-face shield.[3] - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be used, especially when handling powders or creating aerosols.[2] |
| Administration (in vitro/in vivo) | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][3] - Eye Protection: Chemical splash goggles.[4] |
| Waste Disposal | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[4] - Gown: Disposable, fluid-resistant gown.[4] - Eye and Face Protection: Chemical splash goggles and a full-face shield.[1] - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator if there is a risk of aerosol generation. |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves.[4] - Gown: Disposable, fluid-resistant and impervious gown. - Eye and Face Protection: Chemical splash goggles and a full-face shield.[1] - Respiratory Protection: A full-face respirator with multi-purpose combination cartridges.[5] - Foot Protection: Disposable shoe covers.[3] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
